Product packaging for flaA protein(Cat. No.:CAS No. 133606-66-3)

flaA protein

Cat. No.: B1178771
CAS No.: 133606-66-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The flaA protein is a key structural component of the bacterial flagellum, specifically identified as a flagellin subunit or sheath protein in numerous pathogenic species. In many bacteria, flagellar filaments are complex structures composed of a core of FlaB proteins surrounded by an outer layer of FlaA proteins . This architectural role is critical for motility, which is itself an essential virulence factor for many pathogens, enabling them to navigate through viscous environments and host tissues . Beyond its structural function, flaA has significant research value as a potent activator of innate immunity. It is a classic ligand for Toll-like Receptor 5 (TLR5) in mammals, triggering pro-inflammatory signaling pathways . In plants, a conserved 22-amino acid sequence (flg22) of flagellin is perceived by the receptor FLS2, initiating robust defense mechanisms . Studies in spirochetes like Borrelia burgdorferi have shown that flaA is post-translationally modified by glycosylation and its expression is regulated at the translational level, adding further layers of complexity to its study . This protein is therefore indispensable for researchers investigating the molecular mechanisms of bacterial motility, host-pathogen interactions, TLR5 signaling, and the development of novel vaccine adjuvants. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133606-66-3

Molecular Formula

C6H2Cl2N2O2

Synonyms

flaA protein

Origin of Product

United States

Molecular Genetics and Gene Expression of Flaa

Genomic Organization of flaA

The organization of the flaA gene within bacterial genomes varies across species, but it is commonly found within flagellar operons, often in close proximity to other flagellar genes.

Location of flaA Gene within Flagellar Operons (e.g., flaA/flaB locus)

In several bacterial species, including Campylobacter and Helicobacter, the flaA gene is located adjacent to a homologous gene, flaB, forming a flaA/flaB locus nih.govresearchgate.netasm.orgmicrobiologyresearch.org. These genes are often oriented in a head-to-tail configuration researchgate.net. While both genes encode flagellin (B1172586) proteins, their expression and roles can differ; for instance, in Campylobacter jejuni, flaA is typically the predominantly expressed flagellin gene essential for motility, while flaB may serve as a source for antigenic variation or have a role under specific conditions nih.govresearchgate.netmicrobiologyresearch.org. In Proteus mirabilis, flaA and flaB are also tandemly arranged and highly homologous, with flaA being transcribed in both swimmer and swarmer cells, while flaB is largely silent researchgate.netnih.gov. The flaA locus in Bacillus subtilis is part of a larger operon containing genes for flagellar structures, motility, and chemotaxis, with a gene order similar to region III of the enterobacterial flagellar regulon asm.orgpsu.edu. In Leptospira interrogans, two flaA genes (flaA1 and flaA2) are organized in a locus with flaA2 immediately upstream of flaA1 researchgate.net.

Presence and Distribution of flaA Homologs in Bacterial Genomes

Homologs of flaA are widely distributed among motile bacterial species, reflecting the conserved nature of flagella as a motility structure. The presence and number of flagellin genes, including flaA homologs, can vary between species. For example, Vibrio cholerae has five flagellin proteins (FlaA, FlaB, FlaC, FlaD, and FlaE), while Helicobacter pylori and Campylobacter jejuni have two (FlaA and FlaB) researchgate.net. In spirochetes like Borrelia burgdorferi, periplasmic flagella contain multiple protein species, including FlaA and FlaB proteins, with FlaA forming the outer sheath researchgate.netleibniz-fli.de. Phylogenetic analysis of flaA genes shows clustering based on bacterial genera, such as the distinct cluster formed by Bartonella flaA genes compared to those from other bacteria like Campylobacter jejuni or Vibrio cholerae researchgate.net. Despite the widespread presence of flagellin genes, studies in Campylobacter jejuni have sometimes shown a surprisingly low prevalence of the full-length flaA and flaB locus in genome databases, which might be attributed to intragenomic recombination events nih.gov.

Synteny and Genomic Context of flaA Across Species

The synteny and genomic context of flaA can provide insights into its regulation and evolutionary history. While flagellar genes are often clustered, their exact organization and the presence of neighboring genes can differ. In Bacillus subtilis, the flaA operon includes genes homologous to components of the M-ring, motor switch, and basal-body rod, with a gene order resembling that of the class III flagellar regulon in enterobacteria psu.edu. In Yersinia enterocolitica, flagellar genes, including flhA, flhB, and flhE, are organized in an operon located upstream of the inv locus, with the flgM operon found downstream of inv researchgate.net. In Borrelia burgdorferi, a flaA homolog is part of a motility-chemotaxis operon that includes five chemotaxis genes leibniz-fli.de. The genomic context can also include regulatory elements or genes involved in flagellin modification, such as glycosylation, which is common in flagellins from pathogens like Campylobacter jejuni and Helicobacter pylori wikigenes.org.

Transcriptional Regulation of flaA Expression

The transcription of flaA, like other flagellar genes, is tightly regulated as part of a complex hierarchical cascade that ensures the orderly assembly of the flagellar structure.

Hierarchical Control of Flagellar Gene Expression

Bacterial flagellar gene expression is typically organized into a transcriptional hierarchy with multiple classes of genes oup.comnih.govasm.org. This hierarchy ensures that flagellar components are produced in a specific sequence corresponding to their assembly order nih.govnih.gov. Class I genes, often encoding master regulators, are at the top of the hierarchy and activate the transcription of subsequent gene classes oup.comnih.gov. The expression of later class genes, including those encoding flagellins like flaA, is often coupled to the completion of earlier flagellar structures, serving as a developmental checkpoint asm.org. For example, in Salmonella and Escherichia coli, the transcription of class III genes, which include flagellin genes, is activated only after the hook-basal body structure is completed and the anti-sigma factor FlgM is secreted asm.org. This hierarchical control ensures that the relatively abundant flagellin protein is not produced prematurely. In Vibrio cholerae, a four-tiered hierarchy exists, where class I genes activate σ54-dependent class II genes, which in turn affect the expression of later classes, including class IV genes that can include non-essential flagellin genes like flaB, while flaA is essential and differentially regulated researchgate.netasm.orgnih.gov.

Role of Sigma Factors in flaA Transcription (e.g., σ28/FliA, σ54/RpoN)

Transcription of flaA is primarily dependent on alternative sigma factors, notably sigma 28 (σ28), also known as FliA or RpoF oup.comuniprot.orgnih.govnih.govdntb.gov.ua. Sigma factors are crucial for initiating transcription by directing RNA polymerase to specific promoter sequences mdpi.complos.org. σ28 is a flagellar-specific sigma factor that recognizes a distinct promoter consensus sequence researchgate.netuniprot.org. In many bacteria, σ28 is responsible for the transcription of late flagellar genes, including the major flagellin gene flaA oup.comnih.govbiorxiv.org. The activity of σ28 is often regulated by an anti-sigma factor, FlgM, which inhibits σ28 activity until the flagellar hook-basal body is assembled and FlgM is secreted through the flagellar export apparatus oup.comasm.orgbiorxiv.org.

While σ28 is the primary sigma factor for flaA transcription in many species, the involvement of sigma 54 (σ54), or RpoN, in flagellar gene regulation, including sometimes indirectly affecting flaA expression, is also observed asm.orgbiorxiv.orgasm.orgresearchgate.netnih.govnih.gov. σ54 typically regulates the transcription of middle flagellar genes, often those encoding components of the hook-basal body and export apparatus nih.govbiorxiv.orgasm.org. In some organisms like Helicobacter pylori and Campylobacter jejuni, while flaA is primarily σ28-dependent, mutations affecting σ54-dependent genes or regulators can indirectly influence flaA transcript levels asm.orgresearchgate.netnih.govnih.gov. For example, deletion of fliF, encoding an MS ring component (a structure assembled early and often regulated by σ54-dependent genes), can lead to a decrease in flaA transcript levels in H. pylori nih.govnih.gov. In Campylobacter jejuni, transcription of the σ28-dependent flaA was found to be largely unaffected in mutants lacking σ54-dependent flagellar genes, although some σ28-independent transcription of flaA was also noted researchgate.net. In Legionella pneumophila, while σ54 and its activator FleQ are involved in regulating other flagellar genes, they appear dispensable for direct flaA transcription, which is regulated by FliA (σ28) nih.govasm.org.

The interplay between σ28 and σ54, along with other regulatory proteins and environmental signals, contributes to the fine-tuning of flaA expression and flagellar assembly biorxiv.orgresearchgate.net.

The flaA gene encodes flagellin A, the primary structural subunit of the bacterial flagellar filament uniprot.orgnih.gov. Its expression is a critical point of regulation in bacterial motility and often, virulence nih.govnih.gov. The control of flaA expression occurs at multiple levels, including transcriptional, post-transcriptional, and translational mechanisms core.ac.ukscispace.com.

Influence of Transcriptional Regulators on flaA Expression (e.g., MogR, FleQ, CsrA)

Transcriptional regulation of flaA is a complex process involving various regulatory proteins that respond to intracellular and environmental signals. In Listeria monocytogenes, MogR acts as a transcriptional repressor of flaA and other motility genes nih.govplos.org. MogR binds directly to specific recognition sites (TTTT-N5-AAAA) within the promoter regions of these genes, thereby occluding RNA polymerase binding and repressing transcription plos.org. This repression is particularly stringent at physiological temperature (37°C) and during intracellular infection, contributing to the bacterium's virulence by potentially avoiding host immune recognition nih.govplos.org. The activity of MogR can be antagonized by the response regulator DegU in a temperature-dependent manner plos.org.

In Vibrio cholerae, the flagellar regulatory cascade is multi-tiered, involving master regulators like FleQ and FlrA at the top oup.com. While flaA is classified as a class III gene in this hierarchy, its expression is dependent on upstream regulators like FlrA-C and RpoN (σ⁵⁴), but independent of FliA (σ²⁸) in some contexts oup.comnih.gov. This indicates that FleQ, as a master regulator, likely influences flaA expression indirectly through its control of downstream components in the cascade.

CsrA (Carbon storage regulator A) is another key post-transcriptional regulator that can influence flagellar gene expression, although its role can vary between bacterial species core.ac.ukntu.ac.uk. In Campylobacter jejuni, CsrA is shown to repress flaA translation by binding to GGA motifs in the flaA mRNA leader sequence ntu.ac.ukresearchgate.net. This mechanism is distinct from the role of CsrA in Escherichia coli, where it activates the motility cascade by binding to the flhDC mRNA ntu.ac.uk. The activity of CsrA in C. jejuni is also modulated by the flagellar assembly factor FliW, which binds to FlaA flagellins, thereby influencing CsrA's ability to repress flaA translation uniprot.orgntu.ac.uk.

Environmental Cues Modulating flaA Transcription (e.g., temperature, growth phase, amino acids, osmolarity, viscosity)

Environmental conditions significantly impact flaA transcription, allowing bacteria to adapt their motility in response to changing niches nih.govoup.comnih.gov. Temperature is a well-established environmental cue for flaA expression. In L. monocytogenes, flaA transcription is down-regulated at 37°C compared to lower temperatures nih.govnih.gov. This temperature-dependent regulation is crucial for virulence, as flagellin expression at host body temperature can trigger immune responses nih.gov.

Growth phase also influences flaA expression. In Legionella pneumophila, flaA expression is influenced by the growth phase nih.gov. Similarly, environmental conditions and growth phase often affect bacterial motility in a similar manner across different species oup.com.

Various chemical and physical factors in the environment can modulate flaA transcription. In Campylobacter jejuni, enteric environmental stimuli such as pH, bovine bile, deoxycholate, L-fucose, and osmolarity have been shown to up-regulate flaA promoter activity oup.com. Conversely, increased viscosity of the medium resulted in down-regulation of the flaA promoter in C. jejuni oup.com. Chemotactic effectors, including amino acids like aspartate and glutamate, and organic acids, also up-regulate the flaA promoter in C. jejuni oup.com. These responses highlight how flaA transcription is fine-tuned to allow the bacterium to navigate and survive in diverse environments, such as the intestinal tract oup.com.

Post-Transcriptional and Translational Control of FlaA Protein Levels

Beyond transcriptional regulation, the abundance of this compound is also controlled at the post-transcriptional and translational levels core.ac.ukscispace.comfrontiersin.org. These mechanisms provide additional layers of control, allowing for rapid adjustments in protein levels in response to changing conditions frontiersin.org.

mRNA Localization and Translation Regulation

The localization of flaA mRNA within the cell can play a role in regulating FlaA production. In Campylobacter jejuni, flaA mRNA localization to the cell poles has been shown to require its translation researchgate.net. Mutations that abolish translation initiation resulted in dispersed flaA mRNA, while mutations allowing alternative translation initiation still permitted polar localization researchgate.net. This suggests a co-translational mechanism for flaA mRNA targeting.

Translational regulation of flaA is also influenced by regulatory proteins. As mentioned earlier, CsrA in C. jejuni represses flaA translation by binding to the flaA mRNA leader sequence ntu.ac.ukresearchgate.net. This binding can block ribosome access to the ribosome binding site, thereby inhibiting translation initiation nih.gov.

Involvement of Regulatory RNAs (e.g., flaX sRNA)

Small regulatory RNAs (sRNAs) are important post-transcriptional regulators in bacteria, often acting by base-pairing with target mRNAs to influence their translation or stability nih.govdiva-portal.org. The flaX sRNA, encoded downstream of the flaA gene in Vibrio cholerae, has been identified as a regulator involved in motility nih.govnih.govoup.com. flaX is processed from the 3'-UTR of the flaA mRNA oup.comoup.com.

Research indicates that FlaX interacts with the RNA chaperone ProQ and base-pairs with multiple sites on the flaB flagellin mRNA, repressing its translation oup.comdntb.gov.ua. While flaX is located near flaA and processed from its transcript, its primary characterized regulatory role appears to be on flaB translation oup.comdntb.gov.ua. However, some studies using reporter systems suggest that FlaX might also repress flaA expression oup.com. The precise mechanisms and full spectrum of targets for FlaX, including any direct regulation of flaA translation or stability, are still areas of investigation nih.gov.

Post-Transcriptional Mechanisms Affecting this compound Abundance

Several post-transcriptional mechanisms can influence the final abundance of this compound. These include mRNA stability, which can be affected by sRNAs and RNA-binding proteins, and protein degradation scispace.comdiva-portal.orgwellcomeopenresearch.orgasm.org. While the search results specifically highlight translational repression by CsrA and potential regulation by FlaX sRNA, other general post-transcriptional control mechanisms, such as those involving RNA-binding proteins that affect mRNA stability or ribosome binding, could also contribute to regulating flaA expression levels scispace.comdiva-portal.orgasm.org. Protein degradation also plays a role in determining the steady-state level of a protein scispace.comwellcomeopenresearch.org. The interplay between these various layers of regulation ensures that this compound is produced at appropriate levels in response to the bacterium's needs and environmental conditions.

Here is a summary of some regulatory interactions discussed:

RegulatorTargetMechanismEffect on flaA/MotilityOrganism(s)Source(s)
MogRflaA geneTranscriptional repressionRepressionListeria monocytogenes nih.govplos.org
FleQ/FlrA/FlrC/RpoNflaA geneTranscriptional activation (indirect)ActivationVibrio cholerae oup.comoup.comnih.gov
CsrAflaA mRNATranslational repressionRepressionCampylobacter jejuni ntu.ac.ukresearchgate.net
FliWThis compoundAntagonizes CsrA activityIndirect activationCampylobacter jejuni uniprot.orgntu.ac.uk
FlaX sRNAflaB mRNATranslational repressionRepresses FlaB (affects motility/flagella composition)Vibrio cholerae oup.comdntb.gov.ua
DegUMogR activityAntagonizes repressionActivationListeria monocytogenes plos.org

Here is a table summarizing the influence of environmental cues on flaA transcription in Campylobacter jejuni:

Environmental CueEffect on flaA Promoter ActivitySource(s)
pHUp-regulation oup.com
Bovine bileUp-regulation oup.com
DeoxycholateUp-regulation oup.com
L-fucoseUp-regulation oup.com
OsmolarityUp-regulation oup.com
ViscosityDown-regulation oup.com
AspartateUp-regulation oup.com
GlutamateUp-regulation oup.com
CitrateUp-regulation oup.com
FumarateUp-regulation oup.com
α-ketoglutarateUp-regulation oup.com
SuccinateUp-regulation oup.com
ProlineUp-regulation oup.com

Compound Names and PubChem CIDs

As noted previously, this compound, MogR, FleQ, CsrA, FliW, DegU, and FlaX sRNA are not small molecules with standard PubChem CIDs. FlaA is a protein subunit, while the others are regulatory proteins or a regulatory RNA. PubChem is a database for chemical molecules. Therefore, PubChem CIDs are not applicable in this context.

Flaa Protein Structural Biology and Biogenesis

FlaA Protein Architecture and Domains

The this compound, like other flagellins, possesses a characteristic multi-domain architecture that is crucial for its function in filament formation and motility. This architecture consists of conserved terminal regions responsible for polymerization and a variable central region exposed on the filament surface.

The N- and C-terminal regions of flagellin (B1172586) proteins, including FlaA, are highly conserved across different bacterial species. researchgate.netresearchgate.net This conservation is fundamental to the protein's ability to polymerize and form the core of the flagellar filament. researchgate.net These terminal domains are responsible for the secretion of the flagellin monomer and its subsequent assembly into the growing filament structure. researchgate.net Studies comparing flagellin amino acid sequences from various bacteria reveal that the most significant conservation is found within the final 16-18 amino acid residues of the C-terminal domain and between positions 30 and 51 in the N-terminal domain. researchgate.net These conserved regions are essential for the proper packing of flagellin subunits within the filament. nih.gov

In contrast to the conserved terminal regions, the central region of the this compound is hypervariable in both sequence and length among different bacterial strains and species. nih.govnih.gov This hypervariable region is located on the exterior of the flagellar filament, making it a major antigenic determinant and a target for the host immune system. nih.govasm.org The variability in this region contributes to the antigenic diversity observed in bacterial flagella. asm.org In some flagellins, this region is composed of the D2 and D3 domains. nih.gov The hypervariability of this central, surface-exposed domain is thought to be driven by selective pressure from the host's immune response. nih.gov

The structure of flagellin, including FlaA, is typically organized into four distinct domains: D0, D1, D2, and D3. nih.govfrontiersin.org

D0 and D1 Domains: These domains are formed by the conserved N- and C-terminal regions of the protein and constitute the inner core of the flagellar filament. nih.govfrontiersin.orgnih.gov The D0 and D1 domains are predominantly α-helical and are crucial for the polymerization and stability of the filament. nih.govnih.govnih.gov The D0 domain is composed of segments from both the N- and C-termini of the flagellin polypeptide. nih.govresearchgate.net

D2 and D3 Domains: These domains form the hypervariable, surface-exposed region of the flagellin. nih.govfrontiersin.org They project outwards from the filament core and exhibit significant structural and sequence variability among different bacteria. nih.govnih.gov In some smaller flagellins, such as those from Shewanella oneidensis, the D2 and D3 domains are absent and replaced by a shorter fragment. nih.gov

The arrangement of these domains gives the flagellin monomer a boomerang-like shape. nih.govfrontiersin.org The conserved D0 and D1 domains are essential for the protein's structural role in the filament, while the variable D2 and D3 domains are primarily involved in interactions with the external environment, including the host immune system. frontiersin.org

DomainLocationGeneral FunctionKey Characteristics
D0 Inner filament core, composed of N- and C-terminal segmentsFilament assembly and stabilityHighly conserved, predominantly α-helical. nih.govnih.govnih.gov
D1 Inner filament core, adjacent to D0TLR5 activation, filament assemblyHighly conserved, predominantly α-helical. nih.govfrontiersin.org
D2 Outer, surface-exposed regionAntigenicity, environmental interactionHypervariable in sequence and structure. nih.govfrontiersin.org
D3 Outermost, surface-exposed regionAntigenicity, environmental interactionHypervariable in sequence and structure. nih.govfrontiersin.org

In silico analyses and structural modeling have provided insights into the secondary and tertiary structures of FlaA proteins. These predictions are often based on homology modeling using the known crystal structure of flagellin from Salmonella typhimurium (StFliC). researchgate.net Predicted structural elements include α-helices and β-sheets that form the characteristic domains. researchgate.net For instance, the D0 and D1 domains are predicted to be rich in α-helical content, which facilitates the coiled-coil interactions that stabilize the flagellar filament. nih.gov Conserved motifs within the primary sequence are associated with specific functions, such as secretion signals in the N-terminal region. The presence of short antiparallel α-helical motifs has been noted in flagellar-associated proteins. nih.gov Computational tools like Phyre and AlphaFold have been instrumental in predicting the three-dimensional structures of flagellins where experimental structures are unavailable. researchgate.netdeepmind.google

Post-Translational Modifications of this compound

Following protein synthesis, FlaA can undergo post-translational modifications (PTMs), which are covalent changes to the protein structure. wikipedia.org These modifications play a significant role in the protein's function and the biology of the bacterium.

A prominent post-translational modification of FlaA is glycosylation, the enzymatic attachment of carbohydrate moieties (glycans) to specific amino acid residues. nih.gov This modification is particularly common on surface-exposed proteins in bacteria. asm.org

O-linked glycosylation, where glycans are attached to the hydroxyl group of serine or threonine residues, is a well-documented PTM of flagellins. nih.govnih.gov In many pathogenic bacteria, such as Campylobacter jejuni and Helicobacter pylori, flagellin glycosylation is essential for the proper assembly of the flagellar filament and, consequently, for motility. nih.govnih.gov The this compound of C. jejuni is extensively glycosylated at multiple serine and threonine sites. nih.gov Similarly, the this compound of Borrelia burgdorferi has also been shown to be glycosylated. nih.gov

The glycans are typically attached to the hypervariable central region of the this compound, which is exposed on the filament surface. asm.org The specific sites and the composition of the attached glycans can vary between different bacterial species. For example, Campylobacter flagellin is one of the most heavily glycosylated prokaryotic proteins known, while Helicobacter FlaA has a different number of glycosylation sites. asm.org In Shewanella oneidensis, the FlaB flagellin, which is functionally similar to FlaA, is modified at five serine residues with novel O-linked glycans. nih.govasm.org

The enzymes responsible for flagellin glycosylation are often encoded by genes located in a "glycosylation island" within the bacterial chromosome. asm.org The process of glycosylation occurs independently of the main flagellar regulatory system. nih.gov

OrganismFlaA/Flagellin Glycosylation SitesLocation of GlycosylationReference
Campylobacter jejuni19 serine or threonine sites on FlaACentral, surface-exposed region nih.gov
Helicobacter pylori7 sites on FlaA monomerCentral, surface-exposed region asm.org
Pseudomonas aeruginosa2 modification sites on flagellinCentral, surface-exposed region asm.org
Shewanella oneidensis5 serine residues on FlaBNot specified nih.govasm.org

N-Terminal Cleavage and Signal Peptidase I Processing

The biogenesis of the this compound, like many other secreted or membrane-associated proteins, involves post-translational modifications, beginning with the processing of its N-terminus. Newly synthesized FlaA is typically produced as a preprotein, or preflagellin, which includes an N-terminal signal peptide. This signal peptide is crucial for guiding the this compound to the flagellar export apparatus for secretion from the cytoplasm.

The removal of this signal peptide is a critical step, accomplished by a specific class of enzymes known as signal peptidases. In bacteria, Type I signal peptidase (SPase I) is responsible for the cleavage of signal peptides from a vast array of secreted proteins. While direct studies detailing the cleavage of the FlaA signal peptide by SPase I are not extensively documented, the mechanism is highly conserved. The signal peptide of a preprotein, including pre-FlaA, is recognized by the flagellar type III secretion system (T3SS). As the preprotein is translocated through the secretion channel, the signal peptide is cleaved off by a signal peptidase.

In Archaea, a similar process is carried out by prepilin-like peptidases, such as FlaK. Studies on archaeal flagellins, like FlaB, have shown that these enzymes are responsible for cleaving the N-terminal signal peptides prior to their incorporation into the flagellar filament. nih.gov It is presumed that a comparable mechanism exists for FlaA in bacteria, where a signal peptidase recognizes a specific cleavage site at the junction of the signal peptide and the mature this compound, releasing the functional FlaA subunit into the periplasm or to the site of flagellar assembly. The length and sequence of the signal peptide are critical for proper recognition and processing by the peptidase. nih.gov

Other Potential Modifications Affecting this compound Function

One of the most significant PTMs observed in flagellins, including FlaA, is glycosylation. In several bacterial species, flagellins are modified with various sugar moieties. For instance, in Shewanella oneidensis, both FlaA and FlaB flagellins are known to be glycosylated. nih.govnih.govresearchgate.net Research has identified four potential sites of O-linked glycosylation on the this compound of S. oneidensis. researchgate.net This glycosylation is often essential for proper flagellar assembly, motility, and in some pathogenic bacteria, for virulence and evasion of the host immune system. nih.gov The sugar modifications are typically located on the surface-exposed regions of the flagellin protein within the filament. researchgate.net

Another potential modification is methylation. While more extensively studied in the FlaB protein of S. oneidensis, where lysine residues are methylated, it is possible that FlaA undergoes similar modifications. nih.gov The precise role of methylation in flagellar function is still under investigation but may contribute to the stability and dynamics of the filament.

These PTMs highlight the complexity of flagellin biology, where the final functional this compound is a product of not just its amino acid sequence but also these crucial chemical additions.

This compound Assembly into Flagellar Filaments

Polymerization Dynamics and Mechanism of FlaA Subunits

The assembly of FlaA subunits into a functional flagellar filament is a dynamic process of polymerization. While the specific kinetics for FlaA polymerization are not as extensively characterized as those for model proteins like actin or tubulin, the fundamental principles are analogous. nih.govwikipedia.orgyoutube.com The process can be conceptually broken down into three phases: nucleation, elongation, and a steady state.

Nucleation: This is the initial and often rate-limiting step where a small number of FlaA monomers come together to form a stable nucleus or seed. This process can be slow as it requires the correct orientation and interaction of several subunits.

Elongation: Once a nucleus is formed, the filament grows rapidly by the sequential addition of FlaA monomers to one or both ends. In many biological polymerization processes, the two ends of the filament have different growth rates, often referred to as a "plus" and a "minus" end.

Steady State: As the concentration of free FlaA monomers decreases, the rate of polymerization slows down until it reaches a point where the rate of addition of new subunits is balanced by the rate of dissociation of subunits from the filament ends. At this stage, there is no net change in the length of the filament.

The polymerization of FlaA is a self-assembly process driven by the inherent properties of the protein subunits to interact in a specific manner to form a helical filament. The energy for this process is often coupled to nucleotide hydrolysis in other cytoskeletal systems, but in the case of flagellin, the assembly is primarily driven by the secretion of subunits to the distal end of the growing filament.

Role of FlaA in Flagellar Filament Core and Sheath Formation

In many bacterial species, particularly spirochetes, the flagellar filament is a complex structure composed of a core and a sheath. The this compound plays a critical and well-defined role as the primary component of the outer sheath of these periplasmic flagella.

Genetic and structural studies have demonstrated that the core of the filament is typically composed of FlaB proteins. nih.gov This FlaB core is then encased by a sheath made of FlaA proteins. This core-sheath architecture is essential for the proper structure and function of the flagellum.

Interaction with Flagellar Chaperones and Secretion Components (e.g., FliS, FliW, FlhA)

The assembly of the flagellar filament is a highly regulated process that relies on the coordinated action of numerous proteins, including chaperones and components of the secretion apparatus. The this compound, like other flagellin subunits, must be safely escorted through the cytoplasm and delivered to the flagellar type III secretion system (T3SS) for export.

FliS , a flagellin-specific chaperone, plays a crucial role in this process. It binds to flagellin monomers, including FlaA, in the cytoplasm, preventing their premature aggregation or degradation. frontiersin.orgnih.gov Studies in Campylobacter jejuni have shown a direct interaction between FliS and FlaA. frontiersin.org The FliS-FlaA complex is then targeted to the export gate of the T3SS.

FliW is another intracellular protein that interacts with flagellins. In C. jejuni, FliW has been shown to bind to FlaA and FlaB. frontiersin.org FliW is thought to act as a sensor and regulator of intracellular flagellin levels, ensuring a proper supply of subunits for filament assembly. frontiersin.orgnih.gov The distinct binding sites of FliS and FliW on the flagellin molecule suggest a coordinated mechanism for processing and assembly. frontiersin.org

The export of the FliS-FlaA complex is mediated by the T3SS, a key component of which is the integral membrane protein FlhA . nih.govplos.orgnih.gov The chaperone-flagellin complex docks at the cytoplasmic domain of FlhA, which forms a ring-like structure at the base of the flagellum. frontiersin.orgpnas.orgfrontiersin.org This interaction is a critical step for the subsequent unfolding and translocation of the FlaA subunit through the narrow channel of the T3SS to the distal end of the growing filament. frontiersin.orgfrontiersin.org In some bacteria, there is evidence of competition for binding to FlhA between chaperone-flagellin complexes and other regulatory proteins, which may serve to control the rate of filament elongation. pnas.org

Coordination with Other Flagellin Subunits (e.g., FlaB, FlaC, FlaD)

In many bacteria, the flagellar filament is not a simple homopolymer of a single flagellin but rather a heteropolymer composed of multiple, distinct flagellin subunits. The this compound often plays a central, but not solitary, role in the formation of these complex filaments, and its function is intricately coordinated with other flagellins such as FlaB, FlaC, and FlaD.

In spirochetes, as previously mentioned, FlaA forms a sheath around a core of FlaB proteins, demonstrating a clear structural coordination. nih.gov In other bacteria, the interplay is more nuanced. For example, in Agrobacterium tumefaciens, which has four flagellins (FlaA, FlaB, FlaC, and FlaD), FlaA is the most abundant but cannot form a functional filament on its own. It requires the presence of at least one of the other three flagellins to produce helical, functional flagella. researchgate.net

In Helicobacter pylori, the flagellar filament is composed of two different flagellins, FlaA and FlaB, which are co-expressed. Mutational studies have shown that both FlaA and FlaB are necessary for full motility. Mutants lacking FlaA have short, truncated flagella and severely impaired motility, while mutants lacking FlaB also show reduced motility. This indicates that both subunits are required and likely integrated into the filament in a specific manner to achieve optimal function.

This coordination between different flagellin subunits allows for a more complex and finely tuned flagellar structure, potentially providing advantages in different environments or under different physiological conditions.

Functional Mechanisms of Flaa Protein in Bacterial Physiology

FlaA Protein's Essentiality for Flagellar Synthesis and Biogenesis

This compound is a fundamental building block for the construction of the bacterial flagellar filament. It belongs to the flagellin (B1172586) family of proteins, which polymerize to form the filament structure. uniprot.orgwikipedia.org The synthesis and assembly of the flagellum is a highly regulated, stepwise process involving the coordinated action of numerous flagellar proteins. biorxiv.orgfrontiersin.organnualreviews.org

In many bacterial species, FlaA is not the sole flagellin but exists alongside other flagellins, such as FlaB, FlaC, and FlaD. mdpi.com Despite the presence of multiple flagellins, FlaA is often found to be abundant in the filament and plays a critical role in filament formation. Studies in Agrobacterium tumefaciens, which possesses four flagellins (FlaA, FlaB, FlaC, and FlaD), have shown that FlaA and FlaB are the most abundant in the filament. mdpi.comnih.gov The swimming ability of A. tumefaciens is significantly reduced by the loss of FlaA, highlighting its importance in flagellar function, even when other flagellins are present. mdpi.com Similarly, in Vibrio cholerae, FlaA is a dominant flagellin required and sufficient for filament formation, although other flagellins can also be incorporated. frontiersin.org

The biogenesis of the flagellar filament involves the secretion of flagellin subunits through a specialized Type III secretion system located at the base of the flagellum. biorxiv.orgjst.go.jppnas.org These subunits are transported through the hollow core of the growing filament and added to the distal tip. wikipedia.org The proper synthesis and assembly of FlaA into the filament are crucial for the formation of a functional flagellum. Mutations in flaA genes can lead to defects in flagellar production, resulting in non-motile phenotypes. nih.govutah.edu For instance, in Caulobacter crescentus, mutations in flaA can lead to the production of truncated filaments or "stubs" with altered ratios of flagellin proteins. nih.gov In Vibrio campbellii, FlaA is required to form a flagellar filament, and ΔFlaA mutants are incapable of filament formation. researchgate.net

The regulation of flaA gene expression is often part of a hierarchical transcriptional cascade that controls the synthesis of flagellar components. frontiersin.organnualreviews.orgasm.orgbiorxiv.org In Helicobacter pylori, the transcription of the major flagellin gene flaA is under the control of the sigma factor FliA (σ²⁸). asm.org Posttranscriptional regulation, such as that mediated by the protein HP0958 in H. pylori, can also modulate the amount of flaA mRNA available for translation, further impacting FlaA production and flagellum biogenesis. asm.org

Contribution to Bacterial Motility

The flagellar filament, primarily composed of flagellin subunits like FlaA, is the key structure responsible for generating the propulsive force that enables bacterial motility. The specific arrangement and properties conferred by FlaA contribute significantly to the efficiency and characteristics of bacterial movement.

Translational Motility and Swimming Speed

Translational motility, or swimming, is achieved by the rotation of the helical flagellar filament. The filament acts like a screw, and its rotation in a liquid medium generates thrust, propelling the bacterial cell body. nih.govresearchgate.net FlaA's presence and proper incorporation into the filament are essential for effective swimming. As noted earlier, the loss of FlaA can significantly decrease or abolish swimming ability. mdpi.comnih.gov

The composition of the flagellar filament, including the specific flagellin subunits present and their arrangement, can influence swimming speed. In species with multiple flagellins, the ratio and distribution of FlaA relative to other flagellins can impact motility. For example, in Shewanella oneidensis, both FlaA and FlaB are major constituents of the filament, but FlaB appears to be the dominant flagellin for efficient swimming, although FlaA is not completely non-functional in this regard. nih.gov

Research findings often quantify the impact of FlaA on swimming speed. While specific data tables on FlaA's direct impact on swimming speed across various species were not consistently available in the search results, studies comparing wild-type strains expressing FlaA with flaA mutants consistently report reduced or absent motility, indicating a direct correlation between FlaA and swimming capability. nih.govnih.gov

Role in Helical Shape and Stiffness of Flagellar Filaments

The characteristic helical shape of the flagellar filament is crucial for its function as a propeller. This shape arises from the arrangement of the flagellin subunits, which can adopt slightly different conformations (L-type and R-type) and pack together to form a supercoiled structure. mdpi.comwikipedia.orgnih.gov FlaA plays a significant role in defining and maintaining this helical structure.

Studies on Brachyspira hyodysenteriae have shown that flaA mutants exhibit reduced flagellum helicity, resulting in straighter flagella. nih.gov This suggests that FlaA contributes to the inherent curvature required for helical formation. Similarly, in Leptospira interrogans, flagella lacking FlaA were observed to be straighter. nih.gov

Beyond shape, the stiffness or rigidity of the flagellar filament is also important for efficient propulsion. A certain level of rigidity is necessary for the filament to transmit the torque generated by the flagellar motor effectively and to maintain its helical conformation against the resistance of the surrounding medium. biorxiv.orgnih.govnih.gov FlaA contributes to this mechanical property. Reduced flagellum rigidity has been linked to diminished thrust generation. nih.gov In spirochetes, FlaA is thought to form a sheath around the FlaB core and contribute to flagellum morphology and potentially stiffness. nih.govasm.organnualreviews.org The interaction between FlaA and other flagellins can augment filament shape and rigidity for optimal motility. annualreviews.org

Impact on Flagellar Supercoiling and Polymorphism

Bacterial flagellar filaments are not rigid, static structures; they can undergo transitions between different helical forms, a phenomenon known as polymorphism. This polymorphic switching is essential for various modes of bacterial motility, such as the run-and-tumble behavior observed in Escherichia coli and Salmonella. annualreviews.orgnih.govresearchgate.net Changes in the direction of flagellar motor rotation can induce conformational changes in the flagellin subunits, leading to transitions between different supercoiled states (e.g., normal, curly, coiled). mdpi.comresearchgate.net

FlaA is involved in the complex process of flagellar supercoiling and polymorphism, particularly in species with multiple flagellins. In Shewanella putrefaciens, while FlaB is reported to be crucial for flagellar polymorphisms and transitions required for motility on soft agar (B569324), cells encoding only flaA genes exhibit no motility on agar due to deficient flagellar polymorphisms. jst.go.jp This indicates that while FlaA is a structural component, its interaction with or the presence of other flagellins like FlaB is critical for the filament to undergo the necessary polymorphic transformations for certain types of motility.

In Leptospira, isolated flagella typically form a supercoiled structure, but this was not observed in flaA2 mutants, suggesting a loss of rigidity necessary for supercoiling in the absence of both FlaA1 and FlaA2 proteins. nih.gov Furthermore, in Leptospira, sheath proteins, including FlaA isoforms, play a role in templating and controlling the supercoiled shape of the flagellar filament core. elifesciences.orgbiorxiv.org This highlights the contribution of FlaA to the dynamic structural changes of the flagellum.

Mechanism of Propulsive Force Generation

The propulsive force generated by the bacterial flagellum is a direct result of the rotation of the helical filament in a fluid environment. This rotation is powered by the flagellar motor, a sophisticated rotary nanomachine embedded in the bacterial cell envelope. nih.govresearchgate.netplos.org The motor converts energy from a transmembrane ion gradient (proton motive force or sodium motive force) into mechanical torque, which is transmitted through the hook (acting as a universal joint) to the flagellar filament. biorxiv.orgpnas.orgnih.govnih.gov

The flagellar filament, composed of thousands of polymerized flagellin subunits including FlaA, acts as a molecular screw. nih.govresearchgate.net As the motor rotates the filament, the helical structure pushes against the surrounding fluid, generating a thrust force that propels the bacterium forward. The efficiency of this force generation is dependent on the filament's shape, stiffness, and its ability to undergo polymorphic transitions, all of which are influenced by the properties and arrangement of the constituent FlaA subunits. nih.govnih.gov

The force generated by the motor is applied to the rotor (including the FliG protein), and this rotation is transmitted to the rigid filament via the flexible hook. biorxiv.orgpnas.org The collective action of the flagellin subunits within the filament, facilitated by their precise arrangement and interactions, translates the rotational motion into linear propulsion. nih.gov

This compound's Role in Chemotaxis (if linked in a mechanistic way)

Chemotaxis is the ability of bacteria to sense chemical gradients in their environment and direct their movement towards attractants or away from repellents. This behavior is achieved by modulating the rotation of the flagellar motor, which in turn affects the swimming pattern (e.g., alternating between smooth runs and reorienting tumbles). mdpi.comresearchgate.netpnas.orgnih.gov

While FlaA is a structural component of the flagellar filament, which is the effector organelle of chemotaxis, direct mechanistic links between this compound itself and the chemotaxis signaling pathway are not strongly established in the provided search results. The chemotaxis system primarily involves a cascade of signaling proteins (e.g., chemoreceptors, CheA, CheW, CheY, CheZ) that ultimately regulate the switching of the flagellar motor's direction of rotation. mdpi.comutah.edupnas.orgnih.govasm.org

Some studies mention flagellar proteins, including flagellins, in the context of flagellar gene regulation which can be influenced by environmental signals, potentially indirectly linking them to sensing mechanisms. frontiersin.orgasm.orgbiorxiv.org However, a direct mechanistic role for this compound in the signal transduction pathway of chemotaxis is not evident from the search results. Its role is primarily structural and mechanical, enabling the motility that is controlled by the chemotaxis system.

Compounds Mentioned and PubChem CIDs

Role of Flaa Protein in Bacterial Pathogenesis and Virulence

Contribution of FlaA Protein to Colonization and Adhesion

Bacterial flagella, and specifically the this compound, are instrumental in the initial stages of infection, particularly in colonization and adhesion to host tissues. Motility provided by flagella allows bacteria to navigate mucosal layers and reach preferred sites for colonization. researchgate.net Studies have indicated that flagellar components can act as adhesins, mediating binding to host cells and mucosal surfaces. asm.org

In Campylobacter jejuni, flagellum-mediated motility is essential for establishing the early phase of infection and for colonization of the intestinal tract. nih.govplos.org The this compound is a major component of the C. jejuni flagellum filament and is involved in motility and secretion, acting as a major factor in adherence and invasion of host cells. frontiersin.org Research has shown that deletion of the flaA gene in C. jejuni leads to significantly reduced binding to host cells. royalsocietypublishing.org

Helicobacter pylori utilizes its flagella, composed of FlaA and FlaB, to move through the viscous gastric mucus layer to reach the stomach epithelium for colonization. wikipedia.orgnih.gov Motility is considered one of the most crucial virulence factors for H. pylori pathogenicity, especially in the initial stages of invasion, as less motile strains exhibit difficulties in colonizing the gastric mucosa. nih.gov While some studies suggested that H. pylori flagella might not directly mediate adhesion, they are essential for the motility required to reach and interact with host cells. nih.gov

In Listeria monocytogenes, FlaA contributes to the initial contact with epithelial cells. asm.org While motility is important, the flagella may also play a role in adhesion or invasion independent of locomotion. asm.org

This compound's Involvement in Host Cell Invasion

Beyond adhesion, the this compound and the flagellum it forms can be involved in the invasion of host cells. Motility is considered a factor linked to bacterial invasion. researchgate.net

In Listeria monocytogenes, the flaA gene product facilitates the initial contact with epithelial cells and contributes to effective invasion. asm.org A study using L. monocytogenes mutants showed that mutants with defects in flaA had reduced association with and invasion of Caco-2 cells compared to the wild-type strain. asm.org

Campylobacter jejuni invasion of host cells is a complex process initiated by binding to cells via adhesins and secreted proteins. frontiersin.org The flagellum, composed of FlaA and FlaB, is involved in this process. nih.govfrontiersin.org Some studies suggest that while flagella might not be required for adhesion, they are involved in invasion. nih.gov The secretion of certain virulence proteins, known as Campylobacter invasion antigens (Cia proteins), from C. jejuni is dependent on a functional flagellar export apparatus, which includes FlaA. nih.govfrontiersin.org Mutations affecting filament assembly, including in flaA, can impact Cia protein secretion and thus invasion. nih.gov

Legionella pneumophila, the causative agent of Legionnaires' disease, has a single flagellum primarily composed of FlaA. asm.org The flagellum positively affects the establishment of infection by facilitating the encounter with the host cell and enhancing invasion capacity. asm.orgnih.gov A flaA mutant of L. pneumophila showed severely reduced invasion efficiency in HL-60 cells. asm.orgnih.gov

This compound as a Virulence Factor in Specific Bacterial Pathogens

The this compound's role as a virulence factor is well-documented in several important bacterial pathogens. Its contribution to virulence often stems from its role in motility, which enables colonization and invasion, as well as its potential involvement in immune modulation or secretion of other virulence factors. researchgate.net

Examples in Campylobacter jejuni

In Campylobacter jejuni, FlaA is a critical virulence factor. unirioja.esbrieflands.com The flagellum, with FlaA as a major component, is essential for motility, which is required for colonization and invasion of intestinal epithelial cells. nih.govplos.orgunirioja.es The flaA gene is considered essential for colonization. brieflands.com Studies have consistently found a high prevalence of the flaA gene in clinical isolates of C. jejuni, indicating its importance in human gastroenteritis. unirioja.esbrieflands.com

Furthermore, the flagellar export apparatus, which includes FlaA, is utilized by C. jejuni to secrete Campylobacter invasion antigens (Cia proteins), which are crucial for host cell invasion and virulence. nih.govfrontiersin.org

Examples in Helicobacter pylori

Helicobacter pylori flagella, composed of FlaA and FlaB, are considered one of the most crucial virulence factors for colonization of the gastric mucosa. wikipedia.orgnih.gov Motility conferred by these flagella allows the bacterium to navigate the stomach's acidic environment and penetrate the epithelial layer. wikipedia.orgnih.gov While FlaA is the dominant protein in the flagellar filament, both FlaA and FlaB contribute to flagellar function. wikipedia.orgnih.gov FlaA-negative mutants of H. pylori may not produce flagella at all, impacting motility and colonization. nih.gov

H. pylori flagellins, including FlaA, may also play a role in modulating the host immune response. nih.gov

Examples in Listeria monocytogenes

In Listeria monocytogenes, FlaA is the flagellum protein encoded by the flaA gene. asm.org While L. monocytogenes downregulates flagellar expression at physiological temperature (37°C), FlaA still plays a role in virulence, particularly in the initial stages of infection and host cell invasion. asm.orgnih.gov The regulation of flaA expression is important for full virulence. nih.govplos.orgnih.gov Overexpression of FlaA in L. monocytogenes mutants has been shown to cause defects in intracellular spread and reduce virulence in mice. plos.org This suggests that the controlled expression of FlaA is crucial for the bacterium's pathogenesis.

The transcriptional repressor MogR regulates flagellar motility genes, including flaA, in L. monocytogenes. nih.govplos.orgnih.gov MogR repression of flaA is required for full virulence. plos.orgnih.gov

Examples in Spirochetes (e.g., Leptospira interrogans, Treponema denticola, Borrelia burgdorferi)

Spirochetes, characterized by their unique periplasmic flagella, also rely on FlaA for motility and virulence. nih.govnih.govasm.orgcaister.com Their flagella are located in the periplasmic space between the inner and outer membranes and are essential for their characteristic motility, which is crucial for navigating viscous environments and disseminating within host tissues. caister.comasm.org Spirochete periplasmic flagella typically contain FlaA proteins, often referred to as sheath proteins, and FlaB proteins, which form the core of the filament. caister.comasm.orgnih.gov

In Leptospira interrogans, FlaA proteins are essential for motility and virulence. nih.govnih.gov Mutants lacking FlaA proteins show a lack of translational motility and fail to cause disease in animal models of acute infection. nih.govnih.gov This highlights the critical role of FlaA in leptospiral pathogenesis.

Borrelia burgdorferi, the causative agent of Lyme disease, has periplasmic flagella composed primarily of FlaB and a minor this compound. asm.org Motility conferred by these flagella is critical for the spirochete's dissemination within and between hosts and for evading host immune cells. asm.org While FlaB is the major component, FlaA localizes proximally to the hook and forms a sheath around the FlaB core in that region. asm.org

Treponema denticola, a spirochete implicated in periodontal disease, also possesses periplasmic flagella containing FlaA and FlaB proteins, which are important for motility and tissue penetration. caister.comnih.gov

Examples in Legionella pneumophila

In Legionella pneumophila, the causative agent of Legionnaires' disease, FlaA serves as the main subunit of the single, monopolar flagellum nih.gov. L. pneumophila expresses flagellin (B1172586) (FlaA) during its stationary growth phase tandfonline.com. Beyond its structural role in motility, flagellin in L. pneumophila exhibits effector functions tandfonline.com. For instance, the injection of flagellin into the host cytoplasm from the Legionella-containing vacuole (LCV) can activate the inflammasome and caspase-1, leading to pyroptosis tandfonline.com.

Studies have investigated the expression of flaA in L. pneumophila during infection of different host cells. When L. pneumophila was grown in THP-1 cells, the expression of flaA was observed to be downregulated over time tandfonline.com. Conversely, during intracellular growth in Acanthamoeba, flaA expression was upregulated, peaking at 24 hours post-infection tandfonline.com. This upregulation of flaA in Acanthamoeba aligns with the observed pattern of pyroptosis in these host cells, suggesting that increased host cell death after replication facilitates the egress of Legionella and subsequent infection of new host cells tandfonline.com.

FlaA also interacts with other L. pneumophila virulence factors, including the zinc metalloprotease ProA and the peptidyl-prolyl cis/trans isomerase Mip (macrophage infectivity potentiator) nih.gov. These interactions highlight the complex network of proteins involved in L. pneumophila virulence regulation and host tissue manipulation nih.gov. While intracellular growth in macrophage-like U937 cells does not necessitate flagellar assembly, the flagellum is considered a virulence-associated factor in the L. pneumophila infection process nih.gov. Studies using a specific flaA mutant of L. pneumophila Corby demonstrated that while the mutation did not affect adhesion to host cells, it clearly reduced the capacity to invade macrophage-like HL-60 cells and A. castellanii nih.gov.

Interplay of FlaA Overexpression or Deletion with Virulence Phenotypes

The level of FlaA expression and the presence or absence of the flagellum can have significant and sometimes contrasting effects on bacterial virulence, depending on the bacterial species and the context of infection.

In Listeria monocytogenes, a facultative intracellular pathogen, the transcriptional repressor MogR tightly represses the expression of flagellin (FlaA) during extracellular growth at 37°C and during intracellular infection plos.orgnih.gov. MogR is essential for full virulence in a murine infection model plos.orgnih.gov. Overexpression of FlaA in mogR-negative bacteria leads to a severe virulence defect plos.orgnih.gov. This overproduction of FlaA causes pleiotropic defects, including impaired bacterial division (resulting in a chaining phenotype), reduced intracellular spread, and decreased virulence in mice plos.orgnih.gov. Deletion of flaA in a mogR-negative background largely restored virulence to the levels observed in mogR-negative bacteria, indicating that FlaA overexpression is detrimental to virulence in this context plos.org.

The impact of FlaA deletion on virulence varies. In Leptospira interrogans, the FlaA proteins are essential for motility, and flaA mutants are non-motile and fail to cause disease in animal models of acute infection, demonstrating that FlaA is required for virulence in this spirochete nih.gov.

In Campylobacter jejuni, the flaA and flaB genes are involved in synthesizing the flagellin proteins that form the flagellar filament, which is crucial for motility, adherence, and colonization frontiersin.orgfrontiersin.org. While mutation of flaB may not impact flagella synthesis and motility, mutation of flaA can affect colonization frontiersin.org. Studies have shown that non-motile C. jejuni mutants with paralyzed flagella also exhibit reduced colonization ability frontiersin.org.

Mutations in other flagellar genes that affect flagellar assembly or regulation, and consequently can influence FlaA expression or flagellar function, have also been shown to impact virulence phenotypes in various bacteria. For example, deletion of the flagellar hook length control protein gene fliK in Helicobacter pylori impaired motility, bacterial growth, and adhesion to gastric mucosal cells, highlighting the importance of an intact flagellar structure for pathogenicity nih.gov. In Vibrio alginolyticus, deletion of the flagellar gene fliR, which leads to significantly decreased expression of flagellar genes including flaA and flaB, resulted in a substantial reduction in motility and pathogenicity frontiersin.org. Similarly, deletion of the flagellar gene fliL in Pseudomonas plecoglossicida reduced virulence mdpi.com, and deletion of the flagellar protein gene flgJ in Brucella abortus negatively affected virulence and persistence frontiersin.org.

The interplay between FlaA expression, flagellar motility, and virulence is complex. While flagella can facilitate host cell contact and invasion, excessive or inappropriate expression of flagellin can also trigger host immune responses, which may attenuate virulence plos.orgnih.govnih.govmdpi.com. Therefore, the fine-tuning of FlaA expression and flagellar assembly is often critical for successful bacterial pathogenesis.

Bacterial SpeciesGenetic ModificationObserved Phenotype(s)Impact on VirulenceSource
Listeria monocytogenesΔmogR (FlaA overexpression)Chaining, reduced intracellular spread, decreased virulence in mice (increased LD50)Attenuated plos.orgnih.gov
Listeria monocytogenesΔmogR ΔflaARestoration of bacterial division, intracellular spread, and virulence in miceRestored plos.org
Listeria monocytogenesΔflaANo significant difference in virulence in a mouse modelNo significant effect nih.gov
Leptospira interrogansflaA mutationNon-motile, failure to cause disease in animal modelsAttenuated nih.gov
Campylobacter jejuniflaA mutationCan affect colonization in chickensReduced colonization frontiersin.org
Vibrio alginolyticusΔfliR (affecting flaA/B expression)Reduced motility, reduced pathogenicityAttenuated frontiersin.org
Pseudomonas plecoglossicidaΔfliLReduced motility, adhesion, biofilm formationReduced mdpi.com
Brucella abortusΔflgJReduced fitness in vitro and in vivoReduced frontiersin.org
Helicobacter pyloriΔfliKImpaired motility, reduced growth rate, reduced adhesion to gastric mucosal cellsImpaired nih.gov

Immunological Aspects and Host Response to Flaa Protein

Antigenicity and Immunogenicity of FlaA Protein

This compound is known for its antigenic and immunogenic properties, making it a key target for host immune surveillance.

This compound as a Target for Host Humoral Immune Responses (Antibody Production)

FlaA serves as a dominant target for humoral immunity during bacterial infections, particularly with enteric pathogens. The host immune system mounts a response involving the production of specific antibodies against FlaA. Studies have shown that immunization with recombinant this compound can significantly increase the levels of specific antibodies, including IgG1, IgG2a, and IgA. nih.govresearchgate.net In mice, the production of IgG1 and IgA antibodies is often associated with T helper 2 (Th2) cell activity, while IgG2a is linked to T helper 1 (Th1) responses. nih.gov Research indicates that FlaA can induce a mixed Th1-Th2 response, contributing to the production of these antibody subtypes. nih.gov The detection of specific IgA and IgG antibodies in serum after immunization with an antigenic region of Helicobacter pylori FlaA further supports its role in stimulating humoral immunity. nih.gov This strong humoral and cellular immune response suggests the potential of FlaA antigenic regions as candidates for vaccines. nih.gov

Data from studies evaluating the immunogenicity of Helicobacter pylori FlaA epitopes in mice demonstrate the induction of specific antibody responses. nih.gov

Antibody IsotypeImmunized Group (Mean ± SD)Control Group (Mean ± SD)Statistical Significance (P-value)
IgG11.716 ± 0.13 nih.govNot specified<0.05 nih.gov
IgG2a1.9 ± 0.26 nih.govNot specified<0.05 nih.gov
IgA0.5 ± 0.13 nih.govLower than immunized group nih.gov<0.05 nih.gov

Note: Data extracted from a study on Helicobacter pylori FlaA epitopes in mice. nih.gov

While flagellin (B1172586) proteins from some bacteria, like Salmonella typhimurium (FliC), are highly immunogenic due to their ability to activate innate immunity receptors like TLR5, Helicobacter pylori FlaA has been shown to be less potent in this regard. aai.orgfrontiersin.org However, when administered with an adjuvant like Complete Freund's Adjuvant (CFA), FlaA can be equipotent to FliC in eliciting specific immunoglobulin responses, suggesting similar antigenicity but differing immunogenicity in the absence of innate immune activation. aai.org The presence of flagella-related proteins in H. pylori within the gastric environment may lead to continuous exposure to the host immune system, thereby inducing specific immune responses, including humoral immunity. nih.gov The high antigenicity of flagella-related proteins has been reported, suggesting their suitability as diagnostic and vaccine targets. nih.gov

Cross-Reactivity of this compound Across Species

FlaA proteins exhibit similarities between species based on their amino acid sequences and antigenic cross-reactivity. nih.gov This cross-reactivity can be observed through techniques like Western blotting, where antibodies raised against FlaA from one spirochete species can react with FlaA from other spirochete species. nih.gov For instance, antibody specific to Treponema pallidum FlaA has demonstrated strong reactivity to FlaA from various spirochete species, including several Borrelia species. nih.gov These findings suggest that epitopes on FlaA are evolutionarily well-conserved among spirochetes. nih.gov However, the degree of cross-reactivity can vary depending on the specific antibodies used and the species being examined. nih.gov For example, while a polyclonal anti-Spriochetes hyodysenteriae FlaA antibody reacted positively with T. pallidum and S. hyodysenteriae FlaA, reactions with other species were inconclusive in one study. nih.gov Conversely, monoclonal antibodies against S. aurantia (B1595364) and T. pallidum FlaA failed to react with Borrelia burgdorferi FlaA. nih.gov

Cross-reactivity is an immune-mediated phenomenon where an antibody recognizes and binds to similar allergenic molecules across different species. food.gov.uk This is often due to highly conserved protein sequences and structures, referred to as pan-allergens. food.gov.uk While the context of some search results discusses cross-reactivity in the context of allergens and IgE antibodies food.gov.ukmdpi.com, the principle of conserved epitopes leading to antibody binding across species is relevant to FlaA.

This compound Interaction with Host Innate Immune Receptors

Bacterial flagellin, including FlaA, is recognized by the host innate immune system through pattern recognition receptors (PRRs).

Mechanisms of this compound Recognition by Pattern Recognition Receptors (e.g., TLR5, TLR2)

Toll-like receptor 5 (TLR5) is a key PRR that recognizes bacterial flagellin monomers. asm.orgresearchgate.netwjgnet.comnih.gov TLR5 is typically expressed on the cell surface of various immune cells, including epithelial cells, macrophages, and dendritic cells. nih.gov Recognition of flagellin by TLR5 occurs through the conserved D1 domain of the flagellin protein. asm.orgfrontiersin.org The N- and C-terminal regions, forming the D0-D1 domains, are highly conserved among flagellins and are critical for TLR5 recognition. frontiersin.org The interaction between flagellin and TLR5 is a crucial aspect of innate immune activation. frontiersin.org

However, the interaction between FlaA and TLR5 can vary depending on the bacterial species. For instance, Helicobacter pylori FlaA is significantly less potent in activating TLR5-mediated signaling compared to flagellin from Salmonella Typhimurium. frontiersin.orgfrontiersin.org This reduced activation by H. pylori FlaA may be attributed to diverse post-translational glycosylation and manipulations of the N-terminal recognition domain of TLR5. frontiersin.orgfrontiersin.org Similarly, Campylobacter jejuni FlaA is noted as not being a TLR5 agonist. nih.gov This suggests that some bacteria have evolved mechanisms to evade TLR5 recognition through modifications in their flagellin. asm.orgresearchgate.netfrontiersin.orgfrontiersin.org

While TLR5 is the primary receptor for flagellin, other TLRs, such as TLR2, can also be involved in recognizing bacterial components and contributing to immune responses. frontiersin.orgwjgnet.com TLR2 can recognize various microbial membrane components, including atypical forms of LPS and lipoproteins. frontiersin.orgwjgnet.com Although FlaA is primarily a TLR5 ligand, the broader context of bacterial recognition by multiple TLRs is relevant to the host response. TLR2 has been shown to be activated by H. pylori and can contribute to IL-8 secretion and anti-inflammatory responses associated with IL-10 production. frontiersin.org

Induction of Pro-inflammatory Signaling Pathways by this compound (e.g., NF-κB, Erk/Stat activation)

Recognition of flagellin by TLR5 typically leads to the activation of intracellular signaling pathways, prominently including the NF-κB and MAPK pathways. frontiersin.orgfrontiersin.orgplos.orgmdpi.com Activation of TLR5 triggers a cascade that involves adapter molecules, leading to the activation of kinases such as TAK1 and the IKK complex. jidc.org This ultimately results in the activation and nuclear translocation of NF-κB. mdpi.comjidc.orgnih.gov NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, IL-6, and IL-8. frontiersin.orgfrontiersin.orgplos.orgmdpi.comnih.govsemanticscholar.org

The MAPK pathways, including ERK1/2, JNK, and p38, are also activated downstream of TLR engagement and contribute to the induction of pro-inflammatory cytokines. plos.orgmdpi.comjidc.orgsemanticscholar.org Activation of ERK, along with STAT (Signal Transducer and Activator of Transcription) proteins, has been observed in response to flagellin. plos.org In some cases, a FlaA-induced signaling axis involving Shoc2, ERK phosphorylation, and subsequent STAT activation has been identified, leading to the induction of antibacterial effectors. plos.org This highlights the interconnectedness of these signaling pathways in mediating the host response to FlaA.

Studies using inhibitors have demonstrated the contribution of NF-κB and MAPK signaling to cytokine secretion induced by flagellin or flagellin fusion proteins. mdpi.com For example, inhibition of NF-κB signaling suppressed IL-12 production, while inhibition of MAPK signaling suppressed IL-10, IL-6, and TNF-α production. mdpi.com

Bacterial Strategies for this compound-Mediated Immune Evasion

Bacteria utilize several mechanisms involving FlaA to circumvent host immunity, allowing them to establish and maintain infection. These strategies include altering FlaA's interaction with TLR5, utilizing the flagellar sheath as a protective layer, and modifying the this compound through post-translational modifications like glycosylation.

Modulation of TLR Activation by this compound (e.g., H. pylori, V. cholerae)

Bacterial flagellins are generally potent activators of innate immunity, primarily through recognition by Toll-like receptor 5 (TLR5), which is expressed on various host cells, including epithelial cells. TLR5 recognizes a conserved domain within the flagellin protein, triggering downstream signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines like IL-8. nih.govnih.govasm.org

However, some bacteria, notably Helicobacter pylori and Vibrio cholerae, exhibit modulated interactions with TLR5 via their FlaA proteins, contributing to immune evasion.

Helicobacter pylori: H. pylori flagellin (FlaA) is significantly less potent in activating TLR5-mediated IL-8 secretion compared to flagellins from other Gram-negative bacteria like Salmonella Typhimurium. oup.comfrontiersin.orgsemanticscholar.org This attenuated response is attributed, in part, to mutations in the conserved domain of FlaA that is typically recognized by TLR5. mdpi.comnih.govpnas.org These mutations, located in the D0-D1 domain between amino acids 89 and 96, are thought to mask H. pylori flagella from TLR5 binding and prevent its activation. mdpi.comnih.govpnas.org Furthermore, H. pylori does not readily release flagellin monomers, which are the primary form recognized by TLR5, from its flagellar structure, further limiting TLR5 activation. oup.comsemanticscholar.org This low intrinsic activity and limited release of FlaA are suggested to play an essential role in H. pylori's ability to maintain persistence in the gastric niche by dampening the innate immune response. mdpi.comnih.gov

Vibrio cholerae: V. cholerae expresses multiple flagellins (FlaA to FlaE), and FlaA is the major subunit required for flagellar synthesis and motility. nih.govasm.orgnih.gov While purified recombinant V. cholerae FlaA can induce TLR5-mediated IL-8 production and NF-κB activation in cell lines, the native sheathed flagellum of V. cholerae demonstrates reduced potency in triggering TLR5 compared to unsheathed flagella like those of Salmonella Typhimurium. asm.org This suggests that the sheathed structure impacts the accessibility or presentation of the flagellin subunits to TLR5. Despite this, V. cholerae flagellins, including FlaA, can still contribute to IL-8 induction through TLR5 and MAPK signaling pathways. nih.govnih.govasm.org

The differential ability of FlaA from different bacterial species to activate TLR5 highlights a key strategy for immune evasion. By producing a less immunostimulatory flagellin or limiting its presentation to pattern recognition receptors, bacteria can reduce the intensity of the host's initial inflammatory response, facilitating colonization and persistence.

Impact of Flagellar Sheath on Immune Recognition of this compound

Some bacteria, such as Vibrio cholerae and Helicobacter pylori, possess flagella encased in a membrane sheath derived from the bacterial outer membrane. asm.orgnih.gov This sheath is hypothesized to play a role in immune evasion by potentially masking the underlying immunogenic flagellin subunits, including FlaA, from host immune recognition, particularly by TLR5. asm.orgelifesciences.org

Research comparing the immune stimulatory potential of sheathed V. cholerae flagella with unsheathed flagella from bacteria like Salmonella Typhimurium has shown that sheathed flagella elicit a significantly reduced TLR5-mediated NF-κB activation. asm.org This suggests that the sheath can limit the accessibility of flagellin monomers to TLR5. Reduced shedding of flagellin monomers from the sheathed flagellum is also proposed as a mechanism contributing to this evasion strategy. asm.org

While the sheath may reduce direct recognition of FlaA by TLR5, the interaction is complex. In some contexts, the flagellar sheath, particularly through its association with lipopolysaccharide (LPS), might still contribute to host immune responses, albeit potentially modulating the nature or intensity of the response compared to unsheathed flagella. nih.govelifesciences.org The presence and composition of the sheath can therefore influence how FlaA is presented to and recognized by the host immune system.

Role of Post-Translational Modifications (e.g., Glycosylation) in Immune Evasion

Post-translational modifications (PTMs) are crucial mechanisms that bacteria employ to alter the properties and functions of their proteins, including flagellins like FlaA, to evade host immunity. mdpi.comfrontiersin.org Glycosylation, the enzymatic attachment of glycans to proteins, is a prominent PTM observed in the flagellins of various bacteria, including Helicobacter pylori and Campylobacter jejuni. mdpi.comnih.govresearchgate.netresearchgate.net

Glycosylation of FlaA can influence immune recognition in several ways:

Masking of Epitopes: The attached glycan structures can physically cover or alter the conformation of epitopes on the this compound that would otherwise be recognized by host pattern recognition receptors like TLR5 or by antibodies. frontiersin.orgnih.gov This masking can reduce the binding affinity of immune receptors or antibodies to FlaA, thereby dampening the immune response. frontiersin.org

Modulation of TLR5 Interaction: Glycosylation, particularly with unusual sugars like pseudaminic acid, which is found on H. pylori and C. jejuni flagellins, can directly impact the interaction between FlaA and TLR5. nih.govresearchgate.net Alterations in glycosylation patterns or the presence of specific glycans can lead to reduced TLR5 activation compared to non-glycosylated or differently glycosylated flagellins. frontiersin.orgmdpi.com

Impact on Flagellar Assembly and Structure: Glycosylation is often essential for the proper assembly and stability of flagellar filaments in many bacteria, including H. pylori and C. jejuni. mdpi.comresearchgate.net Modifications affecting glycosylation can lead to defects in flagellar formation or stability, which in turn can influence the presentation and accessibility of FlaA to the immune system.

Studies on C. jejuni FlaA have shown that it is extensively glycosylated at multiple serine and threonine sites, and this glycosylation is required for flagellar filament formation. researchgate.net Mutations affecting specific glycosylation sites can lead to defects in motility and flagellar destabilization. researchgate.net Similarly, glycosylation of H. pylori flagellin is thought to contribute to its reduced ability to activate TLR5. frontiersin.org

The diverse nature of glycans attached to flagellins across different bacterial species and even within strains suggests that glycosylation is a versatile tool for bacteria to fine-tune their interactions with the host immune system and promote immune evasion. nih.govresearchgate.net

This compound as a Candidate for Serological Diagnosis (without clinical trial data)

Despite its role in immune evasion, the this compound has been explored as a potential antigen for the serological diagnosis of bacterial infections. Serological diagnosis relies on detecting antibodies produced by the host in response to a specific pathogen. Since FlaA is a major structural component of flagella and can elicit a humoral immune response, antibodies against FlaA can serve as markers of infection.

Studies have investigated the use of FlaA or fragments of FlaA for the serological detection of infections caused by bacteria like Helicobacter pylori and Borrelia burgdorferi.

Helicobacter pylori: The this compound of H. pylori is known to be immunogenic and can elicit a strong antibody response in infected individuals. nih.govresearchgate.net Research has identified specific antigenic fragments of H. pylori FlaA that show high reactivity with sera from infected patients. nih.govresearchgate.net For instance, a specific fragment of H. pylori FlaA (1345–1395 bp) has demonstrated high sensitivity and specificity in detecting IgG and IgM antibodies in serum samples using ELISA, suggesting its value as a candidate antigen for serological diagnosis, particularly in pediatric patients. nih.govresearchgate.net

Borrelia burgdorferi: In Borrelia burgdorferi, the causative agent of Lyme disease, the 37-kDa protein (P37) has been identified as FlaA, a component of the periplasmic flagella. nih.govnih.gov This protein elicits an early IgM antibody response in patients with Lyme disease. nih.gov Recombinant B. burgdorferi FlaA has shown reactivity in IgM immunoblots using sera from patients with early Lyme disease, indicating its potential as a component in serodiagnostic assays for this infection. nih.gov

The use of specific and immunogenic FlaA fragments as antigens in serological tests like ELISA or Western blotting can potentially improve the accuracy and specificity of diagnosis compared to tests using whole-cell lysates, which may contain cross-reactive antigens. nih.gov While FlaA's immune evasive properties might influence the nature or magnitude of the antibody response in some infections, the consistent production of antibodies against certain FlaA epitopes makes it a viable candidate for serological detection methods.

However, it is important to note that the effectiveness of FlaA as a serodiagnostic marker can vary depending on the bacterial species, the stage of infection, and the host's immune response. Further research is often needed to identify the most immunodominant and specific epitopes of FlaA for optimal diagnostic performance.

Evolutionary Biology of Flaa Gene and Flaa Protein

Evolutionary Conservation of flaA Gene Sequences

The flaA gene sequences exhibit varying degrees of evolutionary conservation across diverse bacterial lineages. While the bacterial flagellum as a whole is a widely conserved structure, the sequence of the flagellin (B1172586) subunit can show both conserved and variable regions nih.gov. Studies analyzing flaA sequences in different species, such as Aeromonas, have revealed sequence lengths ranging from approximately 870 to 921 nucleotides nih.govukolegija.ltnih.gov. Multiple sequence alignments of flaA genes from closely related species demonstrate regions of high similarity interspersed with sites exhibiting variations, including alignment gaps nih.govukolegija.ltnih.gov. This pattern of conservation suggests that certain parts of the gene are under strong selective pressure to maintain essential functions, while other regions may tolerate or even benefit from variation diva-portal.org.

Comparative Genomics of flaA Loci Across Diverse Bacteria

Comparative genomic analyses of flagellar loci, including flaA, highlight the diversity and complex evolutionary histories of these systems in bacteria nih.govnih.gov. In some bacterial orders, such as Enterobacterales, multiple distinct flagellar loci (e.g., flag-1, flag-2, flag-3, flag-4, flag-5) can exist within a single genome, varying in gene content and order nih.gov. These loci may encode different types of flagellar systems, such as peritrichous or polar flagella, and can be associated with distinct forms of motility nih.gov. While the primary flagellar locus (flag-1) is often highly conserved, secondary loci like flag-2 may be subject to inactivation through gene deletions or transposon integration in a substantial proportion of taxa nih.gov. The presence of supernumerary flagellar loci is relatively common across a broad taxonomic spectrum in the Enterobacterales, indicating their potential role in the ecological success of these bacteria nih.gov. Comparative genomics allows for the identification of genes unique to certain clades or strains, shedding light on the genetic factors contributing to adaptation and interaction with the environment apsnet.orgplos.orgplos.org.

Divergent Evolution and Purifying Selection of FlaA Protein Sequences

The evolution of this compound sequences is shaped by a combination of divergent evolution and purifying selection nih.govukolegija.ltnih.govamanote.com. Purifying selection, which acts to remove deleterious mutations, is a predominant force in the evolution of protein sequences, particularly in regions critical for function or structure biorxiv.orgresearchgate.net. Studies on AeromonasflaA sequences using maximum likelihood models of codon substitution have shown a low variation in selective pressure among lineages, with a nonsynonymous/synonymous rate ratio (ω or dN/dS) typically less than 1, indicating strong purifying selection in most cases nih.govukolegija.ltnih.gov.

However, while purifying selection is widespread, evidence of positive or diversifying selection at specific sites within the this compound has also been found nih.govukolegija.ltnih.gov. For instance, analysis of Aeromonas FlaA identified 17 amino acid positions inferred to be under positive selection using the branch-site model nih.govukolegija.ltnih.gov. These sites, potentially involved in adaptation to specific environmental niches or host interactions, represent instances of divergent evolution driven by selective pressures nih.govukolegija.ltnih.gov. The presence of both purifying and positive selection suggests a dynamic evolutionary process where core flagellar function is conserved while specific regions adapt to local conditions.

An example of selective pressure analysis on AeromonasflaA genes is presented below:

ModelLog Likelihood (ℓ)ω EstimateInterpretation
M0 (One ratio)-6830.3500.062Strong purifying selection
M1a (Nearly neutral)-6689.544< 1Variable selective pressure
M2a (Positive selection)-6689.544> 1 (for specific sites)Evidence of positive selection

Data derived from analysis of Aeromonas flaA sequences using codon substitution models nih.gov.

Analysis of Sequence Variations and Their Functional Implications

Sequence variations in the flaA gene and this compound can have significant functional implications, influencing aspects such as motility, antigenicity, and interaction with host or environment nih.govoup.comareeo.ac.ir. Analyzing these variations at both intra- and inter-species levels provides insights into the evolutionary forces at play and the relationship between sequence divergence and functional diversity savemyexams.commdpi.comepa.govresearchgate.net.

Intra-species and Inter-species Variation

Intra-species variation refers to the genetic and phenotypic differences observed among individuals of the same species savemyexams.comresearchgate.net. For proteins like FlaA, intra-species variation in sequence can arise from mutations, recombination, or gene conversion events oup.com. While generally smaller than inter-species differences, these variations can still impact protein function and are subject to natural selection savemyexams.comresearchgate.net. Studies on specific proteins in bacteria, such as the P48 protein in Mycoplasma agalactiae, have shown intra-species nucleotide sequence identity as high as 99.9% in some isolates, while analysis across a wider range of isolates reveals divergence areeo.ac.ir.

Inter-species variation, conversely, describes the differences between individuals of different species savemyexams.comresearchgate.net. These differences are typically more pronounced than intra-species variations and are crucial for classifying organisms and understanding evolutionary relationships savemyexams.com. In the context of FlaA, inter-species variation contributes to the diversity of flagellar structures and functions observed across the bacterial kingdom nih.gov. For example, Aeromonas species have been shown to exhibit two different FlaA proteins, FlaA1 and FlaA2, which are characteristic of distinct phylogenetic groups within the genus nih.gov. Comparative analysis of these inter-species variants reveals amino acid differences, even in conserved regions, that distinguish the protein types nih.gov.

Conservation of Key Functional Domains and Motifs

Despite the observed sequence variation, certain regions within the this compound, corresponding to functional domains and motifs, are highly conserved nih.govnih.gov. Protein domains are often considered distinct functional and/or structural units that can evolve and function independently nih.govnih.gov. Motifs are shorter, conserved sequence patterns that are often associated with specific functions, such as binding sites or sites for post-translational modification nih.govplos.orguni-muenchen.deoup.com.

Evolutionary Pressures Shaping this compound Characteristics

The characteristics of the this compound are shaped by a variety of evolutionary pressures. The primary function of FlaA as the main component of the flagellar filament, essential for motility, imposes strong purifying selection on regions critical for protein folding, stability, secretion, and polymerization nih.govukolegija.ltnih.govresearchgate.net. Disruptions in these core functions would likely be highly deleterious, leading to their conservation researchgate.net.

Beyond basic motility, flagella are involved in other functions, such as adhesion and interaction with host immune systems nih.govukolegija.ltnih.gov. This interaction with the environment, particularly in pathogenic or symbiotic bacteria, introduces additional selective pressures. For instance, the variable central region of FlaA is a major target of host antibodies, driving diversifying selection in this area to evade immune recognition nih.govoup.com. Bacteriophages that utilize flagella for host entry can also exert selective pressure, contributing to variation in flagellin sequences oup.com.

Furthermore, the cellular context and interactions with other proteins involved in flagellar assembly and regulation also influence FlaA evolution nih.govukolegija.ltnih.govnih.gov. The requirement for FlaA to interact effectively with other flagellar components and regulatory proteins imposes constraints on sequence variation nih.govukolegija.ltnih.gov. Studies have shown that even small differences in amino acid composition between flagellin paralogs, like FlaA and FlaB in Shewanella oneidensis, can lead to substantial functional differences in motility, highlighting the fine-tuning of protein function under selection nih.gov. The interplay between maintaining core function, adapting to environmental challenges, and ensuring proper interaction with cellular machinery collectively shapes the evolutionary trajectory of the flaA gene and this compound pnas.orgnih.gov.

Methodologies and Research Approaches for Flaa Protein Studies

Genetic Manipulation and Mutagenesis Techniques

Genetic manipulation techniques are fundamental to understanding the in vivo function of the FlaA protein. By altering the genetic blueprint, scientists can observe the resulting phenotypic changes, thereby deducing the protein's role.

Gene deletion or knockout is a powerful technique used to completely remove or inactivate the flaA gene to study the resulting effect on the organism. This is often achieved through homologous recombination, where a selectable marker, such as an antibiotic resistance cassette, replaces the target gene.

In numerous studies across different bacterial species, the deletion of the flaA gene has been shown to result in a loss of motility. For instance, in Agrobacterium tumefaciens, mutants lacking flaA produce nonhelical flagella and are unable to swim efficiently nih.gov. Similarly, the targeted disruption of the flaA gene in Magnetospirillum gryphiswaldense leads to mutants that lack flagellar filaments and are consequently nonmagnetotactic.

These knockout strategies provide definitive evidence for the essential role of FlaA in flagellar assembly and function. The resulting aflagellate or non-motile phenotypes directly demonstrate the protein's critical contribution to the formation of a functional flagellum.

Site-directed mutagenesis is a precise technique used to make specific changes to the DNA sequence of the flaA gene, resulting in corresponding changes to the amino acid sequence of the this compound. This method is invaluable for investigating the role of specific amino acid residues or domains in the protein's structure and function.

Researchers have utilized site-directed mutagenesis to explore the importance of glycosylation sites on the this compound in Campylobacter jejuni. By substituting specific serine and threonine residues with alanine, which cannot be glycosylated, studies have shown that certain O-linked glycans on FlaA are crucial for interactions with host cells. For example, mutating serine 415 and threonine 477 to alanine abolished the interaction of C. jejuni with Acanthamoeba castellanii researchgate.net.

This approach allows for a detailed analysis of structure-function relationships, pinpointing the exact residues involved in catalytic activity, protein-protein interactions, or post-translational modifications.

Mutation Organism Effect on FlaA Function Observed Phenotype
Serine 415 to AlanineCampylobacter jejuniAbolished interaction with host cellsIndistinguishable from a ΔflaA mutant in host cell interaction assays researchgate.net
Threonine 477 to AlanineCampylobacter jejuniAbolished interaction with host cellsIndistinguishable from a ΔflaA mutant in host cell interaction assays researchgate.net
Serine 395 to CysteineCampylobacter jejuniAllowed for subsequent flagellar stainingSurface-exposed residue modification for visualization researchgate.net

Complementation assays are performed to confirm that an observed phenotype in a knockout mutant is directly due to the inactivation of the specific gene . This is achieved by reintroducing a functional copy of the deleted gene, in this case, flaA, into the mutant strain.

Typically, the wild-type flaA gene is cloned into a plasmid vector, which is then introduced into the flaA knockout mutant. If the reintroduction of the gene restores the original, wild-type phenotype (e.g., motility), it confirms that the observed defects were indeed caused by the absence of the this compound and not by unintended secondary mutations.

In studies of Agrobacterium tumefaciens, mutants lacking the flaA gene were complemented with a plasmid-borne copy of flaA, which successfully restored motility nih.gov. This demonstrates the functional integrity of the cloned gene and validates the initial knockout observations.

Biochemical and Proteomic Characterization

Biochemical and proteomic approaches are essential for studying the this compound directly, outside of the cellular context. These methods allow for the isolation, purification, and detailed characterization of the protein's physical and chemical properties.

To obtain large quantities of this compound for biochemical studies, recombinant protein expression is commonly employed. The flaA gene is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli, that can be induced to produce the protein in large amounts nih.govbrieflands.combio-rad.com.

The recombinant this compound is often engineered to include an affinity tag (e.g., a polyhistidine-tag) to facilitate purification youtube.com. After cell lysis, the protein extract is passed through an affinity chromatography column, which contains a resin that specifically binds to the tag. This allows the this compound to be selectively captured while other cellular proteins are washed away. The purified protein can then be eluted from the column. In some cases, native this compound has also been purified directly from bacterial cells nih.gov.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. Purified this compound, or total protein lysates from bacterial cells, are treated with SDS to denature the proteins and impart a uniform negative charge. When an electric field is applied, the proteins migrate through the polyacrylamide gel at a rate inversely proportional to their size. This allows for the visualization of the this compound as a distinct band and an assessment of its purity nih.govnih.govresearchgate.net.

Western blot analysis is used to specifically detect the this compound within a mixture of proteins. After separation by SDS-PAGE, the proteins are transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes and binds to the this compound. A secondary antibody, which is conjugated to a detectable enzyme or fluorescent molecule, is then added to bind to the primary antibody. This allows for the visualization of a specific band corresponding to the this compound, confirming its presence and providing information about its apparent molecular weight nih.govresearchgate.netresearchgate.net.

Mass Spectrometry for Protein Identification and Modification Analysis

Mass spectrometry stands as a cornerstone technique for the definitive identification of the this compound and the characterization of its post-translational modifications (PTMs). ucsf.eduresearchgate.net This powerful analytical tool measures the mass-to-charge ratio of ionized molecules, allowing for precise determination of peptide masses and their sequences. In the context of FlaA, mass spectrometry is employed to confirm its presence in purified flagellar preparations and to investigate covalent modifications that occur after its synthesis, which are crucial for its function. nih.gov

Methodologies such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) are commonly used to ionize FlaA-derived peptides for mass spectrometric analysis. In a typical workflow, purified flagellar filaments are subjected to enzymatic digestion, most commonly with trypsin, which cleaves the protein into a predictable set of smaller peptides. This peptide mixture is then analyzed by a mass spectrometer. The resulting mass spectrum contains a series of peaks, each corresponding to a specific peptide.

By comparing the experimentally determined masses of these peptides to a theoretical digest of the this compound sequence from a database, the protein can be unambiguously identified. ucsf.edu Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific peptide ion is isolated and fragmented to reveal its amino acid sequence, providing an even higher level of confidence in the protein identification. ucsf.edu

A critical application of mass spectrometry in FlaA research is the identification and localization of PTMs. researchgate.netnih.gov These modifications, which can include glycosylation and methylation, introduce a characteristic mass shift in the modified peptides. nih.gov For instance, in Shewanella oneidensis, mass spectrometry has been instrumental in identifying O-linked glycosylation at multiple serine residues on both FlaA and the co-assembling flagellin (B1172586), FlaB. researchgate.netnih.gov The analysis revealed that while some glycosylation sites are shared between FlaA and FlaB, others are unique, suggesting distinct roles or regulation for these modifications. researchgate.net Similarly, methylation of lysine residues has been detected on FlaB, but not definitively on FlaA in the same organism, highlighting the specificity of these modifications. researchgate.netnih.gov

The following table summarizes findings from mass spectrometry studies on FlaA and its homolog FlaB in Shewanella oneidensis.

Protein-Protein Interaction Studies (e.g., Pull-down, Far Western Blot, Yeast Two-Hybrid)

Understanding the function of FlaA requires elucidating its interactions with other proteins within the bacterial cell. A variety of techniques are employed to study these protein-protein interactions.

Pull-down assays are a common in vitro method used to identify proteins that bind to a "bait" protein of interest, in this case, FlaA. In this technique, a tagged version of FlaA is immobilized on a solid support, such as beads. A cellular lysate containing a mixture of potential "prey" proteins is then passed over these beads. Proteins that interact with FlaA will bind to it and be "pulled down" with the beads. After washing away non-specific binders, the interacting proteins can be eluted and identified by techniques like mass spectrometry.

Far-Western blotting is another in vitro technique that can be used to detect protein-protein interactions. It is similar to a standard Western blot, but instead of using an antibody to probe for a specific protein, a labeled "bait" protein (FlaA) is used to probe a membrane containing separated proteins. If FlaA interacts with a protein on the membrane, it will bind, and this interaction can be detected.

The yeast two-hybrid (Y2H) system is a powerful in vivo technique for discovering protein-protein interactions. This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and an activation domain (AD). In a Y2H screen, the this compound is fused to the BD, and a library of potential interacting proteins is fused to the AD. If FlaA interacts with a protein from the library, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, allowing for the identification of interacting partners.

These techniques have been instrumental in identifying interaction partners for FlaA and other flagellar proteins. For example, studies have shown that FlaA can interact with other flagellin subunits, such as FlaB, to form the flagellar filament. uniprot.orgwikipedia.org In Campylobacter jejuni, FlaA has been shown to interact with the flagellar assembly factor FliW. uniprot.org

Structural Analysis Techniques

Electron Microscopy (Cryo-EM) for Flagellar Morphology and Filament Assembly

In cryo-EM, purified flagellar filaments are rapidly frozen in a thin layer of vitreous ice, preserving their structure. These frozen samples are then imaged using a transmission electron microscope. The resulting two-dimensional images are computationally processed and combined to generate a three-dimensional reconstruction of the flagellar filament. nih.govresearchgate.net

Cryo-EM studies have provided detailed insights into the architecture of the flagellar filament, revealing it to be a helical polymer composed of thousands of flagellin subunits. nih.govresearchgate.net In many bacteria, the filament consists of 11 protofilaments arranged around a central channel. nih.govresearchgate.net The structure of the filament can exist in different supercoiled states, which is crucial for bacterial motility.

Studies on bacteria with multiple flagellins, such as Leptospira, have shown that FlaA proteins form a sheath around a core composed of FlaB proteins. nih.govresearchgate.net Cryo-EM reconstructions of Leptospira filaments have revealed a complex and asymmetric sheath composed of two FlaA isoforms. nih.gov This sheath is thought to be critical for the filament's curvature and, consequently, the spirochete's motility. nih.govresearchgate.net In the absence of FlaA, the flagellar filament assembly can be severely impaired, leading to motility defects. nih.gov

The following table summarizes key findings from electron microscopy studies on flagellar structures involving FlaA.

Homology Modeling and Predictive 3D Structure Generation

In the absence of experimentally determined high-resolution structures, homology modeling provides a valuable computational approach to generate predictive three-dimensional (3D) models of the this compound. This method relies on the principle that proteins with similar amino acid sequences often share a similar 3D structure.

The process of homology modeling begins with a search for a protein with a known 3D structure (the "template") that has a significant degree of sequence similarity to the target protein, FlaA. The amino acid sequence of FlaA is then aligned with the sequence of the template. Based on this alignment, a 3D model of FlaA is constructed by copying the backbone coordinates of the template and modeling the side chains of the FlaA sequence.

Homology models of FlaA have been generated using the known structure of flagellin from Salmonella typhimurium (StFliC) as a template. researchgate.net These models have been useful in predicting the domain organization of FlaA and in identifying regions that are likely to be exposed on the surface of the flagellar filament. researchgate.netnih.gov For example, structural models of FlaA and FlaB from Shewanella oneidensis have revealed that while the core domains are highly conserved, there are significant variations in the surface-exposed loops. researchgate.net These differences are thought to contribute to the functional distinctions between these two flagellins. researchgate.net

While homology modeling is a powerful tool, it is important to note that the accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. The models are most accurate for the conserved core regions of the protein and less reliable for variable loop regions.

Transcriptional and Gene Expression Analysis

RT-PCR and Quantitative Gene Expression

Reverse transcription-polymerase chain reaction (RT-PCR) and its quantitative version (qRT-PCR) are fundamental techniques for studying the expression of the flaA gene at the transcriptional level. nih.gov These methods allow researchers to measure the amount of flaA messenger RNA (mRNA) in a bacterial cell under different conditions, providing insights into the regulation of flagellar synthesis.

The process begins with the extraction of total RNA from the bacteria. This RNA is then reverse transcribed into complementary DNA (cDNA) using the enzyme reverse transcriptase. The resulting cDNA serves as a template for a standard PCR or qPCR reaction.

In qualitative RT-PCR, the presence or absence of a PCR product of the expected size indicates whether the flaA gene is being transcribed. In contrast, qRT-PCR allows for the quantification of the amount of flaA mRNA. This is typically achieved by using a fluorescent dye that binds to double-stranded DNA or a fluorescently labeled probe that is specific to the flaA gene. The amount of fluorescence is measured in real-time during the PCR reaction, and this is proportional to the amount of initial flaA mRNA.

Studies using qRT-PCR have revealed that the expression of flaA can be regulated by various environmental factors and cellular signals. For example, in Rhizobium leguminosarum, the expression of flaA is negatively regulated by light in a manner dependent on a light-oxygen-voltage (LOV) domain-containing histidine kinase. researchgate.net In Bacillus thuringiensis, the expression of flaA is growth-phase dependent, reaching its maximum at the transition between the exponential and stationary phases of growth. researchgate.net Similarly, in Helicobacter pylori, flaA expression is also growth phase-dependent and is regulated by the luxS gene, which is involved in quorum sensing. nih.gov

The following table provides examples of findings from gene expression studies of flaA.

Reporter Gene Assays

Reporter gene assays are a fundamental tool for quantifying the transcriptional activity of a gene's promoter. This technique involves fusing the promoter region of the gene of interest, in this case, flaA, to a reporter gene that encodes an easily detectable protein. nih.govplos.orgnih.gov Common reporter genes include lacZ (encoding β-galactosidase), gfp (encoding green fluorescent protein), and luciferase genes. nih.govplos.org By measuring the expression of the reporter gene, researchers can infer the activity of the flaA promoter under various conditions or in different genetic backgrounds. nih.gov

A study on Shewanella oneidensis utilized both lacZ and gfp reporter constructs to investigate the promoter activities of its two flagellin genes, flaA and flaB. The promoter regions of flaA (PflaA) and flaB (PflaB) were fused to lacZ and gfp, and these constructs were introduced into wild-type S. oneidensis as well as mutant strains lacking key regulatory proteins, such as the flagellar sigma factor FliA (σ28) and the nitrogen assimilation regulatory protein RpoN (σ54).

The results from β-galactosidase assays revealed that in the wild-type strain, the promoter activity of flaB was approximately three times higher than that of flaA. nih.gov In a ΔfliA mutant background, the expression of flaB was nearly abolished, while the expression of flaA remained largely unaffected. nih.gov This indicates that flaB transcription is dependent on FliA, whereas flaA transcription is not. Further experiments using PflaA-lacZ and PflaB-lacZ constructs in both wild-type, rpoN, and fliA mutant strains provided more detailed insights into the regulatory control of these genes. researchgate.net

Reporter ConstructBacterial StrainPromoter Activity (Relative β-galactosidase units)Reference
PflaA-lacZWild Type~100 researchgate.net
PflaA-lacZΔrpoN~100 researchgate.net
PflaA-lacZΔfliA~100 nih.govresearchgate.net
PflaB-lacZWild Type~300 nih.govresearchgate.net
PflaB-lacZΔrpoNNot specified researchgate.net
PflaB-lacZΔfliA~0 nih.govresearchgate.net

These reporter gene assay findings are crucial for understanding the differential regulation of flagellin genes, which in turn affects the composition and function of the flagellar filament.

Microarray and RNA Sequencing for Global Expression Profiling

Microarray and RNA sequencing (RNA-seq) are high-throughput technologies used for global gene expression profiling, providing a snapshot of the entire transcriptome of an organism under specific conditions. nih.govnih.govwikipedia.orgresearchgate.net These methods can be employed to understand the broader regulatory networks associated with the this compound by comparing the transcriptome of a wild-type bacterium with that of a flaA deletion mutant.

Microarrays consist of a solid surface onto which a collection of microscopic DNA spots, or probes, are attached. Each probe corresponds to a specific gene. Messenger RNA (mRNA) is extracted from the bacterial cells, reverse-transcribed into complementary DNA (cDNA), and labeled with a fluorescent dye. This labeled cDNA is then hybridized to the microarray, and the fluorescence intensity at each spot is measured, which is proportional to the amount of mRNA for that gene in the original sample. nih.gov

RNA-seq , a more recent technology, involves the direct sequencing of cDNA molecules derived from the RNA sample using next-generation sequencing platforms. nih.gov The resulting sequence reads are then mapped to a reference genome to determine the expression level of each gene. RNA-seq offers several advantages over microarrays, including a wider dynamic range, higher sensitivity, and the ability to identify novel transcripts.

By performing a global expression analysis on a flaA mutant, researchers can identify genes that are differentially expressed in the absence of the this compound. This can reveal genes that are co-regulated with flaA, genes that are part of the same regulatory pathway, or genes whose expression is indirectly affected by the loss of flagella or motility. For instance, in Listeria monocytogenes, the transcriptional levels of several motility-related genes, including flaA, were quantified to understand the regulatory network involved in virulence and biofilm formation. mdpi.com Similarly, a transcriptome analysis of elm cultivars was used to identify genes associated with different growth rates. mdpi.com While specific global transcriptome analyses of flaA mutants were not detailed in the provided search results, these methodologies are standard approaches to elucidate the broader functional context of a particular gene.

Chromatin Immunoprecipitation (ChIP-Seq) for Regulatory Binding Sites

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of DNA-binding proteins, such as transcription factors. nih.govstowers.orgnih.govnih.gov This method can be applied to discover the specific regulatory proteins that bind to the promoter region of the flaA gene and control its expression.

The ChIP-seq procedure involves the following key steps:

Cross-linking: Proteins are cross-linked to DNA in living cells, typically using formaldehyde. This freezes the protein-DNA interactions in their native state.

Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments, usually by sonication.

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to selectively precipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.

Sequencing: The purified DNA fragments are then sequenced using a next-generation sequencing platform.

Data Analysis: The resulting sequence reads are mapped to the genome to identify the regions that were bound by the transcription factor. These regions are often referred to as "peaks."

By performing ChIP-seq with antibodies against known or suspected regulators of flagellar synthesis, researchers can determine if these proteins directly bind to the flaA promoter. The identification of such binding sites provides direct evidence for the regulatory mechanisms controlling flaA transcription. Although the search results did not provide a specific example of ChIP-seq being used to study the flaA promoter, this methodology is a standard and highly effective approach for elucidating transcriptional regulatory networks in bacteria. nih.govstowers.orgnih.govnih.gov

Functional Assays

Motility Assays (e.g., Swarming, Swimming, Dark-field Microscopy)

Functional assays are essential for determining the role of the this compound in bacterial motility. These assays can be broadly categorized into macroscopic assessments of movement on semi-solid media and microscopic visualization of individual cells and their flagella.

Swarming and Swimming Assays: These are plate-based assays used to assess flagellum-dependent motility. inrs.caspringernature.comnih.gov

Swimming motility is the movement of individual bacteria in a liquid or low-viscosity environment, typically assayed on agar (B569324) plates with a low concentration of agar (e.g., 0.3%). inrs.caspringernature.comnih.gov The motility is observed as a turbid circular zone expanding from the point of inoculation.

Swarming motility is a more complex, multicellular movement of bacteria across a solid surface, which often requires hyperflagellation. This is typically assayed on plates with a higher agar concentration (e.g., 0.5% to 0.6%). inrs.caplos.org

Studies have shown that mutations in the flaA gene can significantly impact motility. For example, in Magnetospirillum gryphiswaldense, the targeted disruption of the flaA gene resulted in the elimination of flagella formation and a complete loss of motility and magnetotaxis. nih.gov In Salmonella enterica, mutations in genes essential for flagellar structure, such as flgE and fliH, lead to a non-motile phenotype in both swimming and swarming assays. plos.org

BacteriumGene MutantMotility PhenotypeAssay TypeReference
Magnetospirillum gryphiswaldenseΔflaANon-motileNot specified nih.gov
Pseudomonas aeruginosaΔflgFNo significant adhesion kineticsAdhesion Assay nih.gov
Pseudomonas aeruginosaΔfliCLow total and strong adherenceAdhesion Assay nih.gov
Salmonella entericaΔflgENon-motileSwimming & Swarming plos.org
Salmonella entericaΔfliHNon-motileSwimming & Swarming plos.org

Dark-field Microscopy: This microscopy technique enhances the contrast of unstained samples, making it ideal for visualizing thin structures like bacterial flagella. wikipedia.orgmicroscopyu.comyoutube.com In dark-field microscopy, the unscattered light from the source is excluded from the objective lens, so the background appears dark, and only the light scattered by the specimen is collected, making it appear bright. wikipedia.orgmicroscopyu.com This method allows for the direct observation of flagellar filaments on live, motile bacteria, enabling researchers to assess the presence, number, and morphology of flagella in wild-type and flaA mutant strains. The use of fluorescent dyes, such as Alexa Fluor dyes, can further enhance the visualization of flagellar filaments. univ-lyon1.fr

Bacterial Adhesion and Invasion Assays

The this compound, as a major component of the flagellum, can play a crucial role in the initial stages of infection, including adhesion to and invasion of host cells. news-medical.netdntb.gov.ua Various in vitro assays are used to quantify these processes.

Adhesion Assays: These assays measure the ability of bacteria to attach to host cells or to components of the extracellular matrix. A common method involves incubating a suspension of bacteria with a monolayer of cultured epithelial cells. After an incubation period, non-adherent bacteria are washed away, and the remaining cell-associated bacteria are quantified. Quantification can be done by lysing the host cells and plating the lysate to determine the number of colony-forming units (CFU), or by using fluorescently or bioluminously labeled bacteria and measuring the signal. nih.govnih.gov For example, a study on Pseudomonas aeruginosa used a high-throughput method with fluorescently labeled bacteria to measure adhesion kinetics to human embryonic kidney (HEK293) cells. nih.gov This study demonstrated that flagellar mutants (ΔflgF and ΔfliC) exhibited significantly reduced adhesion. nih.gov

Invasion Assays: These assays are similar to adhesion assays but include an additional step to differentiate between adherent and internalized bacteria. After the initial incubation and washing steps, an antibiotic that cannot penetrate the host cells (e.g., gentamicin) is added to kill any remaining extracellular bacteria. The host cells are then lysed, and the intracellular bacteria are quantified by CFU counting. This allows for the specific measurement of bacterial invasion. The development of a visual Adhesion/Invasion Inhibition Assay (vAIA) using confocal microscopy allows for a more detailed, single-cell level analysis of these processes. frontiersin.org

BacteriumMutantAdhesion to HEK293 Cells (Relative to Wild Type)Assay MethodReference
Pseudomonas aeruginosaΔflgFNo significant adhesion kineticsFluorescence-based kinetic assay nih.gov
Pseudomonas aeruginosaΔfliCLow total and strong adherence (10%)Fluorescence-based kinetic assay nih.gov

Host Cell Interaction Assays

The this compound, or flagellin, is a potent pathogen-associated molecular pattern (PAMP) that can be recognized by the host's innate immune system, leading to the activation of signaling pathways and an inflammatory response. nih.govyoutube.com Assays to study these interactions focus on the cellular and molecular responses of the host to flagellin.

Flagellin is recognized by Toll-like receptor 5 (TLR5) on the surface of various host cells, including epithelial cells and immune cells like monocytes, macrophages, and dendritic cells. nih.gov This recognition triggers a signaling cascade that typically involves the MyD88 adaptor protein and leads to the activation of transcription factors such as NF-κB, culminating in the production of pro-inflammatory cytokines and chemokines. nih.gov In addition to extracellular recognition by TLR5, flagellin that reaches the host cell cytoplasm can be detected by the NOD-like receptor (NLR) family member NLRC4, which activates the inflammasome and leads to the processing and release of inflammatory cytokines like IL-1β. nih.gov

Common assays to study these interactions include:

Cytokine and Chemokine Measurement: Host cells are stimulated with purified this compound or infected with bacteria, and the levels of secreted cytokines (e.g., IL-8, TNF-α, IL-1β) and chemokines in the cell culture supernatant are measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

Signaling Pathway Analysis: The activation of specific signaling pathways can be monitored by detecting the phosphorylation of key signaling proteins (e.g., Erk1/2, Akt) or the activation of transcription factors (e.g., NF-κB) using methods like Western blotting or reporter gene assays where the reporter is under the control of a promoter responsive to the transcription factor. For instance, in Campylobacter jejuni, the FlpA protein's binding to fibronectin was shown to initiate a signaling cascade involving β1-integrin and EGFR, leading to the phosphorylation of Erk1/2. nih.gov

Protein-Protein Interaction Assays: Techniques such as pull-down assays can be used to identify host cell proteins that directly interact with FlaA.

Host ReceptorCellular LocationLigandKey Downstream Signaling EventsReference
Toll-like receptor 5 (TLR5)Cell surfaceExtracellular flagellinMyD88-dependent activation of NF-κB, pro-inflammatory cytokine production nih.gov
NLRC4 (NLR family, CARD domain-containing protein 4)CytoplasmCytosolic flagellinInflammasome activation, Caspase-1 activation, IL-1β processing and release nih.gov
FLS2 (Flagellin sensing 2)Plant cell surfaceExtracellular flagellinMAP kinase pathway activation, production of host-defense proteins nih.gov

These assays are critical for understanding the role of FlaA not only as a structural component for motility but also as a key molecule in the host-pathogen interaction, capable of modulating the host's immune response.

Immunological Assays (e.g., ELISA, Immunoblotting with sera)

Immunological assays are fundamental methodologies for studying the this compound, leveraging the highly specific interaction between antigens and antibodies to detect and quantify the protein or the host's immune response to it. Techniques such as the enzyme-linked immunosorbent assay (ELISA) and immunoblotting (Western blotting) are particularly valuable for characterizing the antigenicity of FlaA and its potential as a diagnostic marker for infections caused by various pathogens. thermofisher.comthermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay used for detecting and quantifying substances like proteins. thermofisher.com In the context of this compound research, the sandwich ELISA format is commonly employed to measure the concentration of the protein, while indirect ELISAs are used to detect host antibodies against FlaA. thermofisher.comnih.gov

Researchers have utilized ELISA to evaluate FlaA as a diagnostic antigen. For instance, a study on Helicobacter pylori identified a specific fragment of the this compound (1345–1395 bp) that demonstrated strong immunogenicity. nih.gov An ELISA developed using this recombinant antigen fragment to test serum samples from children for H. pylori infection yielded high sensitivity and specificity for both IgG and IgM antibodies. nih.gov Specifically, IgG reactivity showed 90.0% sensitivity and 90.5% specificity, while IgM reactivity achieved 100% sensitivity and specificity. nih.gov In the same study, another FlaA fragment (Frag 2–5–2–2) was used as an ELISA antigen, showing significantly higher absorbance values in sera from H. pylori-infected patients compared to non-infected individuals. nih.gov

The general principle of an ELISA for detecting antibodies against FlaA involves coating microplate wells with purified this compound or its fragments. nih.gov Serum samples are then added, and any FlaA-specific antibodies present will bind to the immobilized antigen. nih.gov These bound antibodies are subsequently detected using an enzyme-conjugated secondary antibody that recognizes human immunoglobulins. mybiosource.com A substrate is added, which is converted by the enzyme into a measurable colored product, with the color intensity being proportional to the amount of FlaA-specific antibody in the serum. mybiosource.com

Immunoblotting (Western Blotting) with Sera

Immunoblotting is a powerful technique used to detect specific proteins in a sample. In this compound research, it is frequently used to confirm the antigenicity of native or recombinant FlaA by testing its reactivity with sera from infected individuals. researchgate.netresearchgate.net The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with serum. nih.gov

Studies have demonstrated the utility of immunoblotting in confirming that FlaA is expressed in vivo and recognized by the host immune system. For example, pooled sera from patients infected with H. pylori showed strong reactivity against the full-length this compound in a Western blot analysis. nih.gov Similarly, a recombinant multi-epitope antigen based on FlaA and UreB from H. pylori was recognized by the sera of infected patients, confirming its antigenicity. researchgate.net

In studies of other bacteria, such as Borrelia burgdorferi, the causative agent of Lyme disease, immunoblotting with patient sera indicated that while FlaA is antigenic and expressed during infection, it is not an immunodominant antigen. nih.govnih.gov Another study analyzing the immune response in chickens to Campylobacter jejuni used Western blotting to show that pooled sera from immunized chickens reacted with the native C. jejuni FlaA flagellin. researchgate.net

These findings from immunoblotting assays are crucial for validating the immunogenic properties of FlaA and identifying specific antigenic determinants that could be used in the development of diagnostic tests or vaccines.

Detailed Research Findings from Immunological Assays on this compound

The following table summarizes key findings from various studies that have employed ELISA and immunoblotting to investigate the this compound from different bacterial species.

OrganismAssay TypeProtein/Antigen UsedKey Findings
Helicobacter pyloriELISARecombinant FlaA fragment (1345–1395 bp)IgG reactivity: 90.0% sensitivity, 90.5% specificity. IgM reactivity: 100% sensitivity, 100% specificity for diagnosing H. pylori infection in children. nih.gov
Helicobacter pyloriELISARecombinant FlaA fragment (Frag 2–5–2–2)Average IgG absorbance was significantly higher in sera of infected patients (0.89-0.93) compared to non-infected controls (0.25). nih.gov
Helicobacter pyloriImmunoblottingWhole this compound and fragmentsPooled sera from infected patients showed strong reactivity against the whole protein and specific fragments (Frag 1 and Frag 2). nih.gov
Helicobacter pyloriImmunoblottingRecombinant FlaA-UreB fusion proteinThe recombinant protein was recognized by sera from H. pylori-infected patients, confirming its antigenicity. researchgate.net
Borrelia burgdorferiImmunoblottingRecombinant and native this compoundFlaA is not an immunodominant antigen in Lyme disease, but sera from some patients reacted, indicating it is antigenic and expressed in vivo. nih.govnih.gov
Campylobacter jejuniImmunoblottingPurified FlaA and whole-cell lysatesPooled sera from chickens immunized with a chimeric flagellin showed reactivity with the native this compound. researchgate.net

Future Directions and Research Gaps in Flaa Protein Studies

Elucidating Novel Regulatory Mechanisms of flaA Expression

The expression of the flaA gene is a tightly controlled process, integral to the hierarchical assembly of the flagellum and responsive to a variety of environmental cues. While the core regulatory pathways are understood in some model organisms, significant gaps remain in our knowledge of the nuanced and diverse mechanisms governing flaA transcription and translation across different bacterial species.

Future research should focus on identifying and characterizing novel transcriptional regulators and post-transcriptional control mechanisms. In many bacteria, flagellar gene expression is organized in a hierarchical cascade, often with a master regulator at the top. nih.gov For instance, in Listeria monocytogenes, the transcriptional repressor MogR plays a crucial role in the temperature-dependent regulation of flaA, downregulating its expression at physiological temperatures to potentially evade host immune detection. nih.gov However, the full spectrum of trans-acting factors and cis-regulatory elements involved in this process, especially in response to diverse environmental signals, is not completely understood.

Environmental factors such as temperature, osmolarity, viscosity, and nutrient availability have been shown to modulate flaA expression. asm.org For example, in Legionella pneumophila, flaA expression is influenced by the growth phase and the presence of specific amino acids like serine and threonine. asm.org The signaling pathways that sense these environmental changes and transduce them into regulatory outputs for flaA are a key area for future investigation. This includes exploring the roles of two-component systems, alternative sigma factors like σ28, and global regulatory proteins. nih.govmdpi.com

Furthermore, the contribution of post-transcriptional regulation, including the role of small non-coding RNAs and RNA-binding proteins, in fine-tuning FlaA protein levels is an emerging area of interest. nih.gov In Borrelia burgdorferi, for instance, evidence suggests that FlaA may be regulated at the translational level. labcompare.com A deeper understanding of these intricate regulatory networks will provide a more complete picture of how bacteria adapt their motility and virulence in response to changing environments.

Comprehensive Structural and Functional Characterization of this compound Polymorphism

FlaA proteins, along with other flagellins, exhibit significant sequence and structural variability, particularly in their central domains, while the N- and C-terminal regions remain highly conserved. nih.govnih.gov This polymorphism has profound implications for filament assembly, motility, and interaction with the host immune system. A comprehensive characterization of these structural variations and their functional consequences is a critical future direction.

In many bacterial species, the flagellar filament is a polymer composed of multiple different flagellin (B1172586) proteins, including FlaA. The specific roles and interplay of these different flagellins in forming a functional filament are not fully understood. In spirochetes like Brachyspira hyodysenteriae, the periplasmic flagella consist of an outer sheath of FlaA and a core of FlaB proteins. nih.gov Studies on mutants have shown that FlaA is a primary determinant of the filament's diameter and contributes to its helical shape, indicating it is not just a passive sheath. nih.gov Similarly, in Rhizobium leguminosarum, which possesses seven different flagellin genes, FlaA, FlaB, and FlaC are the major subunits of the flagellar filament. nih.gov

Future research should employ high-resolution structural techniques to elucidate the atomic details of different FlaA variants and how they co-assemble with other flagellins. Understanding the structural basis of flagellar polymorphism is essential to explain how bacteria can alter their motility in different environments, such as swimming in liquid versus swarming on surfaces. asm.orgmdpi.com Moreover, post-translational modifications, such as glycosylation, have been identified on FlaA in species like Campylobacter jejuni and Borrelia burgdorferi. biorxiv.orgnih.gov The precise functional roles of these modifications in filament structure, stability, and interaction with the host are still being unraveled and represent a significant research gap. Elucidating how these modifications vary between strains and species will provide deeper insights into bacterial adaptation and pathogenesis.

Detailed Analysis of this compound Interaction Networks within Flagellar Assembly

The assembly of the bacterial flagellum is a highly orchestrated process involving the sequential interaction of numerous proteins. FlaA, as a major component of the filament, is at the culmination of this assembly line. A detailed analysis of the protein-protein interaction network involving FlaA is crucial for understanding the molecular mechanisms of filament formation.

In bacteria with multiple flagellins, such as Vibrio cholerae and Agrobacterium tumefaciens, FlaA often plays a unique and essential role. In V. cholerae, which has five flagellins (FlaA-E), only FlaA is necessary and sufficient for filament synthesis. nih.gov In the absence of FlaA, the other flagellins are secreted but not assembled. nih.gov Similarly, in A. tumefaciens, FlaA requires the presence of at least one of the other three flagellins to form a functional, helical filament. biorxiv.org These findings suggest specific interactions between FlaA and other flagellins, or between FlaA and other components of the flagellar export apparatus, that are critical for initiating and propagating filament assembly.

Future studies should aim to map these interaction networks in detail. This includes identifying the specific domains and residues involved in FlaA self-assembly, as well as its interactions with other flagellin subunits, the filament cap protein (FliD), and components of the flagellar type III secretion system (T3SS). researchgate.netnih.gov In spirochetes, the interaction between the FlaA sheath and the FlaB core proteins is another area requiring further investigation to understand the unique structure and function of their periplasmic flagella. nih.gov Understanding these interaction networks will not only illuminate the fundamental process of flagellar biogenesis but may also reveal novel targets for antimicrobial strategies aimed at disrupting bacterial motility. In Listeria monocytogenes, for example, FlaA is highly interconnected in networks related to virulence and antibiotic resistance. researchgate.net

Advanced Understanding of this compound-Mediated Host-Pathogen Interplay

The this compound is a key player in the intricate relationship between pathogenic bacteria and their hosts. It functions not only as a crucial component of the motility apparatus, which enables bacteria to reach optimal sites for colonization and invasion, but also as a potent trigger of the host's innate immune system. labcompare.comasm.org A more advanced understanding of these dual roles is essential for developing new strategies to combat infectious diseases.

FlaA's role as a virulence factor is well-established for many pathogens. For instance, in Vibrio anguillarum and Vibrio fischeri, mutants lacking flaA show defects in virulence and symbiotic colonization, respectively. mdpi.com The flagellum can act as an adhesin, facilitating the attachment of bacteria to host cells, a critical first step in many infections. nih.govasm.org The specific mechanisms by which FlaA contributes to adhesion and invasion, and how this function is regulated in concert with motility, are important areas for future research.

On the other hand, FlaA is a well-known pathogen-associated molecular pattern (PAMP) that is recognized by the host's Toll-like receptor 5 (TLR5). biorxiv.org This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response. nih.govbiorxiv.org Interestingly, some pathogens have evolved mechanisms to evade this immune surveillance. For example, the flagellin of Helicobacter pylori is a poor activator of TLR5. biorxiv.org Investigating the structural basis for this evasion and exploring how different FlaA polymorphisms affect TLR5 activation are critical research questions. Furthermore, flagellin can also activate the NLRC4 inflammasome, leading to the secretion of other inflammatory cytokines like IL-1β. nih.govresearchgate.net A deeper understanding of the interplay between FlaA and these various innate immune pathways will be crucial for designing novel vaccines and immunotherapies.

Emerging Methodologies for In Situ this compound Analysis

Advancements in imaging and analytical techniques are opening new avenues for studying the this compound and the entire flagellar apparatus within their native cellular context. These emerging methodologies promise to provide unprecedented insights into the dynamic processes of flagellar assembly and function.

Cryo-electron tomography (cryo-ET) is a powerful technique that allows for the three-dimensional visualization of cellular structures in a near-native state. nih.govasm.org Recent cryo-ET studies have revealed the in situ architecture of the flagellar motor in various bacteria, including Borrelia burgdorferi. asm.orgnih.gov This approach can be extended to visualize the assembly of the flagellar filament and the arrangement of FlaA subunits in intact cells. By combining cryo-ET with sub-tomogram averaging, it is possible to achieve near-atomic resolution models of these complex structures. nih.govnih.gov

Live-cell fluorescence microscopy is another valuable tool for studying the dynamics of FlaA and flagellar assembly in real-time. nih.govnih.govresearchgate.net By fluorescently labeling FlaA or other flagellar components, researchers can track their localization, movement, and incorporation into the growing flagellum. nih.govresearchgate.net This has provided insights into the growth rates of flagellar filaments and the dynamic nature of flagellar production and loss during the bacterial life cycle. nih.gov The development of new fluorescent probes and advanced microscopy techniques, such as super-resolution microscopy, will further enhance our ability to visualize these processes at the single-molecule level.

In addition to imaging techniques, other in situ methods are being developed to study protein-protein interactions and conformational changes. For example, in situ cross-linking coupled with mass spectrometry can identify proteins that interact with FlaA within the cell. The integration of these diverse methodologies will be essential for building a comprehensive, dynamic model of FlaA function from its synthesis and regulation to its assembly into a functional flagellum and its interaction with the host.

Q & A

Q. How can proteogenomic approaches clarify FlaA’s role in bacterial stress responses?

  • Methodological Answer : Integrate RNA-seq and DIA mass spectrometry data to correlate flaA transcription with protein abundance under stress (e.g., bile salts). Validate via PRM assays for absolute quantification. For example, Listeria FlaA increases 2.5-fold post-bile exposure, independent of mRNA changes, highlighting post-transcriptional regulation .

Tables of Key Findings

Study Focus Key Data Reference
FlaA mAb ProductionELISA titers of ascites: 1:102,400 (2D12, 5A12); 1:51,200 (6A9)
Cross-Reactive EpitopesPeptides P8, P16, P21 show OD >0.2 across 19 C. jejuni sera
Post-Transcriptional RegulationThis compound ↑2.5-fold under bile stress; no mRNA change (qRT-PCR)
Vaccine EfficacyTrifecta (CadF-FlaA-FlpA) reduces colonization by 60% in poultry trials

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.